molecular formula C10H12ClNO2 B13503224 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid

3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid

Cat. No.: B13503224
M. Wt: 213.66 g/mol
InChI Key: PSADWAFKJVDJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid is a chiral beta-amino acid derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs). The specific structural features—the 3-chloro and 4-methyl substituents on the phenyl ring—make it a valuable precursor for creating targeted compound libraries. Its primary research value lies in its role as an intermediate in drug discovery projects, where it can be incorporated into peptides or peptidomimetics to modulate biological activity, solubility, and metabolic stability. This chemical is offered with comprehensive analytical data, including HPLC for purity confirmation and NMR for structural verification, to ensure batch-to-batch consistency for your research. As a specialized organic compound, it is handled and shipped according to standard laboratory safety protocols. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

3-amino-3-(3-chloro-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO2/c1-6-2-3-7(4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

InChI Key

PSADWAFKJVDJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)N)Cl

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of Chloro and Methyl Phenyl Ring Substitutions in β-Amino Acid-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Backbone

In the landscape of modern medicinal chemistry, β-amino acids have emerged as powerful building blocks for creating novel therapeutics. Their homologated backbone, with an additional carbon atom compared to their α-amino acid counterparts, imparts unique conformational properties and, crucially, enhanced resistance to proteolytic degradation—a notorious obstacle in peptide-based drug development.[1][2] This intrinsic stability makes them highly attractive scaffolds. However, the true potential of these molecules is often unlocked through the strategic modification of their side chains.

This guide focuses on the nuanced yet profound impact of two of the most common, yet functionally distinct, substituents on the phenyl ring of β-phenylalanine analogues: chloro (–Cl) and methyl (–CH₃). While seemingly simple, these substitutions serve as powerful tools to modulate a molecule's physicochemical properties, conformational preferences, and ultimately, its biological activity. We will move beyond a mere catalog of effects to explore the underlying causality—the "why" behind the "what"—providing a framework for rational design in your own research. This document is structured not as a rigid template, but as a narrative that follows the logical progression of drug design: from synthesis and structural analysis to biological application and validation.

Part 1: The Synthetic Foundation: Accessing Substituted β-Phenylalanine Scaffolds

The rational exploration of structure-activity relationships (SAR) is predicated on the efficient and stereocontrolled synthesis of the desired analogues. Several robust methods have been established, each with distinct advantages.

The Mannich Reaction: A Cornerstone of C-C Bond Formation

The three-component Mannich reaction remains a highly effective and atom-economical method for synthesizing β-amino carbonyl compounds, which are direct precursors to β-amino acids.[3] The choice of catalyst and reactants is critical for controlling stereochemistry.

  • Causality in Catalyst Selection: The use of solid acid catalysts, such as sulfated MCM-41, offers a greener alternative to traditional Lewis acids, facilitating easier workup and catalyst recycling.[3] For asymmetric synthesis, the use of chiral auxiliaries, such as chiral N-sulfinylimines, is a proven strategy to guide the facial selectivity of the enolate attack, yielding products with high diastereomeric excess.[4]

Mannich_Reaction cluster_reactants Starting Materials cluster_process Reaction Core Aldehyde Substituted Benzaldehyde (Ar-CHO) Imine In situ Imine Formation Aldehyde->Imine Amine Amine (R-NH2) Amine->Imine Enolate Ketone/Ester Enolate Source Addition Stereoselective Enolate Addition (Mannich Addition) Enolate->Addition Imine->Addition Product β-Amino Carbonyl Precursor Addition->Product Catalyst Catalyst (e.g., Proline, Lewis Acid) Catalyst->Addition Controls Stereochemistry Final Substituted β-Phenylalanine Product->Final Oxidation/ Reduction

Biocatalysis: The Enzymatic Approach

Enzymes like Phenylalanine Aminomutase (PAM) offer an elegant and highly stereoselective route to β-phenylalanine derivatives.[5] By introducing mutations into the enzyme's active site, its substrate specificity can be altered to accept and process substituted cinnamic acids into the corresponding (S)- or (R)-β-amino acids with exceptional enantiomeric excess (>99%).[5][6]

  • Expert Insight: The advantage of biocatalysis lies in its unparalleled selectivity, often under mild, aqueous conditions. However, substrate scope can be a limitation. Research has shown that PAM enzymes are often more efficient with cinnamic acids bearing electron-donating groups like methyl, while electron-withdrawing groups like chloro can sometimes result in lower conversion rates, necessitating enzyme engineering for optimal performance.[5]

Part 2: The Conformational Blueprint: How Substituents Dictate Shape

The addition of a methyl or chloro group to the phenyl ring is not a trivial decoration. It fundamentally alters the electronic and steric landscape of the side chain, which in turn governs its preferred three-dimensional orientation. This conformational control is paramount for precise interaction with a biological target.[1][7]

Steric and Electronic Effects
  • Methyl Group (–CH₃): As a sterically bulky, electron-donating group, the methyl substituent increases the van der Waals volume of the phenyl ring. This bulk can restrict the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds, favoring specific rotameric states to minimize steric clashes. Its electron-donating nature can also subtly influence cation-π interactions with receptor residues.

  • Chloro Group (–Cl): The chloro group is electron-withdrawing (via induction) and moderately bulky. Its electronegativity polarizes the C-Cl bond, creating a dipole moment and enabling potential halogen bonding—a specific, non-covalent interaction with electron-dense atoms like oxygen or nitrogen in a receptor pocket.[8][9] This interaction can provide an additional anchor point, enhancing binding affinity.

Conformational_Effects cluster_interactions Governing Forces Sterics Steric Hindrance (Bulky groups repel) Outcome Favored Conformation (Pre-organization for binding) Sterics->Outcome Electronics Electronic Effects (Halogen Bonding, Dipole) Electronics->Outcome Sub Sub Sub->Sterics influences Sub->Electronics influences

Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state conformation of these molecules.

Protocol: Conformational Analysis via 2D NOESY/ROESY NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified β-amino acid derivative in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) in a high-quality NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra to confirm structural integrity and assign resonances. The electron-withdrawing chloro group will typically shift attached and ortho/para aromatic protons downfield, while the electron-donating methyl group will shift them upfield relative to the unsubstituted analogue.[10][11]

    • Acquire a 2D ¹H-¹H COSY spectrum to establish scalar coupling networks and confirm assignments.

    • Acquire a 2D NOESY or ROESY spectrum. For small molecules (<1000 Da), ROESY is often preferred as it avoids zero-crossing issues and provides unambiguous positive cross-peaks for through-space interactions. Use a mixing time appropriate for the molecule's size (e.g., 200-500 ms).

  • Data Analysis & Interpretation (The Self-Validating System):

    • Trustworthiness Check: The presence of strong ROE cross-peaks between protons known to be close in all conformations (e.g., adjacent aromatic protons) validates the experiment's success.

    • Conformational Insight: Look for key ROE cross-peaks between the backbone protons (Hα, Hβ) and the aromatic protons. A strong ROE between Hα and the ortho protons of the phenyl ring, for example, would indicate a preference for a conformation where the ring is folded back over the backbone.

    • Comparative Analysis: The true expertise comes from comparing the ROE patterns of the unsubstituted, methyl-, and chloro-substituted analogues. A change in the relative intensities of key cross-peaks directly reflects a shift in the conformational equilibrium induced by the substituent.

Part 3: Modulating Biological Activity: A Tale of Two Substituents

The structural changes induced by chloro and methyl groups translate directly into altered biological activity. These substitutions have been instrumental in optimizing compounds across various therapeutic areas, including antimicrobial, antifungal, and anticancer agents.[12][13][14]

Antimicrobial and Antifungal Activity

β-amino acid derivatives have shown significant promise as antimicrobial agents, often acting by disrupting microbial membranes.[15][16] The nature and position of the phenyl ring substituent are critical for potency and selectivity.

  • Structure-Activity Relationship (SAR): In many series of antimicrobial β-amino acid derivatives, lipophilicity is a key driver of activity.

    • Methyl groups increase lipophilicity, which can enhance membrane association and disruption.

    • Chloro groups also increase lipophilicity (logP contribution of Cl is ~+0.71, CH₃ is ~+0.56). The introduction of a 3,4-dichlorophenyl moiety has been shown to extend molecular recognition and improve biological activity in certain β-peptides.[1]

  • Case Study: A series of novel β-amino acids were synthesized and tested against Candida albicans. A steep SAR was observed, indicating high sensitivity to structural modifications, with a specific derivative (BAY 10-8888) selected for clinical studies due to its favorable activity-tolerability profile.[12] While the exact structure of BAY 10-8888 is not detailed in the abstract, the study underscores the principle that subtle substitutions can lead to dramatic improvements in therapeutic potential.

Table 1: Representative SAR Data for Substituted β-Amino Acid Derivatives (Note: This is an illustrative table based on general findings in the literature. Specific values are context-dependent.)

Compound (β-Phenylalanine derivative)SubstituentPositionLogP (Calculated)MIC vs. S. aureus (µg/mL)[15][17]IC₅₀ vs. HCT116 Cancer Cells (µM)[18]
1 -H-1.8128>100
2 -CH₃4- (para)2.36455
3 -Cl4- (para)2.53238
4 -Cl2,4- (di)3.21615
Anticancer Activity

The anticancer activity of β-amino acid derivatives is an area of growing interest.[14][18] The mechanism can vary, from membrane disruption in cancer cells to inhibition of specific enzymes.[19]

  • The Role of Halogens: The presence of chlorine atoms can significantly enhance anticancer potency. This can be due to several factors:

    • Improved Binding: Halogen bonding can provide a crucial interaction in the binding pocket of a target protein.

    • Metabolic Stability: Halogenation can block sites of oxidative metabolism, increasing the compound's half-life.

    • Altered Electronics: The electron-withdrawing nature of chlorine can modify the reactivity or binding properties of the entire molecule.

  • Expert Insight: Screening of a β(2,2)-amino acid derivative at the National Cancer Institute (NCI) revealed potent, broad-spectrum anticancer activity, with IC₅₀ values in the sub-micromolar range against 59 different cancer cell lines.[14] This highlights the potential for these scaffolds to yield powerful therapeutic leads.

Part 4: Experimental Validation: A Protocol for Antimicrobial Susceptibility Testing

Trustworthiness in scientific claims is built on robust, reproducible experimental data. The following protocol for determining the Minimum Inhibitory Concentration (MIC) is a self-validating system for assessing antimicrobial potency.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Materials:

    • Compounds: Prepare a 10 mg/mL stock solution of each test compound (unsubstituted, methyl-, and chloro-substituted β-amino acids) in DMSO.

    • Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Inoculum: Culture the target microorganism (e.g., S. aureus ATCC 29213) to the mid-logarithmic growth phase. Dilute the culture in the appropriate broth to a final concentration of 5 x 10⁵ CFU/mL.

    • Controls: Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (broth with DMSO, no compound). A growth control (broth with inoculum, no compound) is also essential.

  • Assay Procedure (96-Well Plate):

    • Add 100 µL of broth to all wells.

    • Add 100 µL of the stock compound solution to the first column of wells. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.

    • Add 100 µL of the prepared microbial inoculum to each well. The final volume is 200 µL, and the inoculum and compound concentrations are halved.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Endpoint Determination & Validation:

    • Validation Check: The growth control well must be turbid. The negative control well must be clear. The positive control antibiotic should show inhibition at its expected MIC. If these conditions are not met, the assay is invalid.

    • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by reading the optical density (OD₆₀₀) with a plate reader.

MIC_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 4. Analysis & Validation A Prepare Compound Stock Solutions E Perform 2-Fold Serial Dilution of Compounds A->E B Prepare Microbial Inoculum (5x10^5 CFU/mL) F Inoculate Wells B->F C Prepare Media & Controls D Dispense Media C->D D->E E->F G 3. Incubation (37°C, 18-24h) F->G H Validation Check: - Growth Control (Turbid) - Negative Control (Clear) G->H I Determine MIC: Lowest concentration with no visible growth H->I

Conclusion and Future Outlook

The strategic placement of chloro and methyl groups on the phenyl ring of β-amino acids is a cornerstone of modern peptidomimetic design. These simple modifications provide medicinal chemists with a powerful toolkit to fine-tune conformation, enhance target engagement through specific non-covalent interactions like halogen bonding, and improve metabolic stability. Methyl groups primarily offer steric control and modulate lipophilicity, while chloro groups provide a unique combination of size, lipophilicity, and the potential for halogen bonding, which can dramatically increase binding affinity and potency.[9][20]

The future of this field lies in a more integrated approach, combining high-throughput synthesis and screening with advanced computational modeling and structural biology. As our understanding of receptor-ligand interactions becomes more sophisticated, the ability to rationally design β-amino acid building blocks with precisely tailored phenyl ring substitutions will be crucial for developing the next generation of potent, selective, and stable therapeutics.

References

  • G. Guichard, J. H. H. D. D. Rodriguez, Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry, ACS Publications. [Link]

  • Enders, D., et al. Novel antifungal beta-amino acids: synthesis and activity against Candida albicans, PubMed. [Link]

  • Guichard, G., & Rodriguez, J. H. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry, PubMed. [Link]

  • Peptides containing β‑ amino acid patterns (2), Slideshare. [Link]

  • Riaz, N. N., et al. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review, Hilaris Publisher. [Link]

  • Kavaliauskas, P., et al. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens, PMC. [Link]

  • Mickevičius, V., et al. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties, MDPI. [Link]

  • Mickevicius, V., et al. Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties, PubMed. [Link]

  • Hansen, T., et al. Anticancer activity of small amphipathic β²,²-amino acid derivatives, PubMed. [Link]

  • In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell, Online Publishing @ NIScPR. [Link]

  • Abell, A. D., & Foulds, G. J. β-Amino Acids: Versatile Peptidomimetics, Ingenta Connect. [Link]

  • Lee, M. R., et al. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2, PMC. [Link]

  • The in vitro antimicrobial activity of N-substituted β-amino acid..., ResearchGate. [Link]

  • Ausbacher, D., et al. Anticancer mechanisms of action of two small amphipathic β(2,2)-amino acid derivatives derived from antimicrobial peptides, PubMed. [Link]

  • Ile, A., et al. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide, MDPI. [Link]

  • Machine learning-driven discovery of highly selective antifungal peptides containing non-canonical β-amino acids, Chemical Science (RSC Publishing). [Link]

  • Some β-methyl-substituted amino acid analogues [87-91], ResearchGate. [Link]

  • Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated, Public
  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41, Public
  • Toth, G., et al. β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists, ACS Publications. [Link]

  • Albright, S. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES, Chemistry | Illinois. [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F), PMC. [Link]

  • de A. L. e., et al. Lessons from a Single Amino Acid Substitution: Anticancer and Antibacterial Properties of Two Phospholipase A2-Derived Peptides, MDPI. [Link]

  • Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review, Hilaris Publisher. [Link]

  • MacMillan, D. W. C. β-Amino Acids: Function and Synthesis, Macmillan Group. [Link]

  • Therapeutically active β-amino alcohols as potent drugs, ResearchGate. [Link]

  • Singh, Y., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery, PMC. [Link]

  • Kumar, R., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review, PMC. [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals, Euro Chlor. [Link]

  • Lenci, E., & Trabocchi, A. Peptidomimetics, a synthetic tool of drug discovery, PMC. [Link]

  • Mukkamala, D., et al. A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides, Oldfield Group Website - University of Illinois. [Link]

  • D'hooghe, M., et al. Asymmetric synthesis of γ-chloro-α,β-diamino- and β,γ-aziridino-α-aminoacylpyrrolidines and -piperidines via stereoselective Mannich-type additions of N-(diphenylmethylene)glycinamides across α-chloro-N-sulfinylimines, Beilstein Journals. [Link]

  • Synthesis and biological activities of some 3- chloro-4-(substituted phenyl)-1-{(2-oxo-2-(5- phenyl-1H-tetrazol-1-yl) ethyl) amino} azetidin- 2-one as potential antibacterial agents, Academia.edu. [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F), ACS Publications. [Link]

  • The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds, Canadian Science Publishing. [Link]

  • Dourado, D. F. A., et al. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022), PMC. [Link]

  • High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins, Chemical Science (RSC Publishing). [Link]

  • Wu, B., et al. Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase, MDPI. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery, ChemRxiv. [Link]

  • Ishihara, Y. Roles of the Chloro and Methoxy Groups in Drug Discovery, YouTube. [Link]

  • Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study, PubMed. [Link]

Sources

A Spectroscopic Guide to 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid: Predicted Data and Interpretation for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid. In the absence of direct experimental spectra in publicly available databases, this document serves as an essential resource for researchers, scientists, and drug development professionals by offering a robust, theory-grounded framework for the identification and characterization of this compound. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present the anticipated spectral features, their interpretation, and the underlying molecular correlations. This guide is designed to aid in the synthesis, purification, and structural confirmation of this and structurally related molecules, thereby accelerating research and development efforts.

Introduction: The Significance of Spectroscopic Characterization

3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid is a substituted β-amino acid. Such compounds are of significant interest in medicinal chemistry and drug discovery, often serving as chiral building blocks for the synthesis of peptidomimetics and other bioactive molecules[1]. The precise arrangement of the chloro and methyl substituents on the phenyl ring, combined with the stereochemistry of the amino and carboxylic acid groups, can profoundly influence the compound's biological activity and pharmacokinetic properties.

Unambiguous structural confirmation is a cornerstone of chemical research and development, ensuring the integrity of experimental data and the safety of resulting products. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure of novel compounds. This guide will delve into the predicted spectroscopic signature of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid, providing a critical reference for its future synthesis and analysis.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic, methine, methylene, and methyl protons, as well as exchangeable protons from the amino and carboxylic acid groups.

Recommended Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep4->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Set appropriate spectral width and acquisition time acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate all signals proc2->proc3 proc4 Reference the spectrum to the internal standard proc3->proc4

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Chemical Shifts and Coupling Patterns

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the protons of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid. These predictions are based on the analysis of structurally similar compounds[2][3].

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Ar-H (H2)~7.4d1HDoublet, ortho-coupling to H6.
Ar-H (H5)~7.3d1HDoublet, meta-coupling to H2.
Ar-H (H6)~7.2dd1HDoublet of doublets, ortho- and meta-coupling.
-CH(NH₂)~4.0-4.2t1HTriplet, coupled to the adjacent CH₂ protons.
-CH₂-~2.6-2.8d2HDoublet, coupled to the adjacent CH proton.
-CH₃~2.3s3HSinglet.
-NH₂Variable (broad)s2HBroad singlet, exchangeable with D₂O.
-COOHVariable (broad)s1HVery broad singlet, exchangeable with D₂O. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region[4]. The acidic O-H protons of carboxylic acids are highly deshielded and appear far downfield in the 10–12 ppm region[4].

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid is expected to show distinct signals for each unique carbon atom.

Recommended Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a concentrated sample (~20-50 mg) prep2 in ~0.7 mL of deuterated solvent prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Use a high-field NMR spectrometer (≥100 MHz for ¹³C) prep3->acq1 acq2 Acquire proton-decoupled ¹³C spectrum acq1->acq2 acq3 Increase number of scans for better signal-to-noise acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum to the solvent peak proc2->proc3

Caption: Workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms are summarized below, based on established substituent effects on aromatic and aliphatic systems.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-COOH~173-175Carbonyl carbon of the carboxylic acid.
Ar-C (C1)~140-142Quaternary carbon attached to the propanoic acid chain.
Ar-C (C3)~133-135Carbon bearing the chlorine atom.
Ar-C (C4)~130-132Carbon bearing the methyl group.
Ar-C (C2, C5, C6)~125-130Aromatic carbons.
-CH(NH₂)~50-55Methine carbon.
-CH₂-~40-45Methylene carbon.
-CH₃~19-21Methyl carbon.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid will be characterized by absorption bands corresponding to the O-H, N-H, C-H, C=O, and C-Cl bonds.

Recommended Experimental Protocol: FT-IR Spectroscopy

Workflow for FT-IR Analysis (ATR)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure ATR crystal is clean prep2 Place a small amount of solid sample on the crystal prep1->prep2 prep3 Apply pressure using the anvil prep2->prep3 acq1 Collect a background spectrum prep3->acq1 acq2 Collect the sample spectrum acq1->acq2 acq3 Typically 16-32 scans are co-added acq2->acq3 proc1 Perform ATR correction acq3->proc1 proc2 Baseline correct the spectrum proc1->proc2 proc3 Label significant peaks proc2->proc3

Caption: Workflow for FT-IR analysis using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

The following table details the predicted characteristic IR absorption bands and their corresponding vibrational modes. These predictions are based on typical frequency ranges for organic functional groups[4][5].

Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
2500-3300O-H stretch (Carboxylic acid)Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded dimer of carboxylic acids and often overlaps with C-H stretching bands[4].
3200-3400N-H stretch (Amine)MediumMay appear as two distinct peaks for the symmetric and asymmetric stretches of the primary amine.
2850-3000C-H stretch (Aliphatic & Aromatic)MediumPeaks corresponding to the methyl, methylene, and aromatic C-H bonds.
~1710C=O stretch (Carboxylic acid)StrongThe position of this band can be influenced by hydrogen bonding[5].
~1600, ~1475C=C stretch (Aromatic)Medium to WeakCharacteristic absorptions for the aromatic ring.
~1500-1600N-H bend (Amine)MediumBending vibration of the primary amine.
~1200-1300C-O stretch (Carboxylic acid)Strong
~1000-1100C-N stretch (Amine)Medium
~700-800C-Cl stretchStrong

Predicted Mass Spectrometric (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Recommended Experimental Protocol: Mass Spectrometry

For a non-volatile compound like an amino acid, Electrospray Ionization (ESI) is a suitable technique.

Workflow for ESI-MS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol/water) prep2 Dilute to a low concentration (e.g., 1-10 µg/mL) prep1->prep2 acq1 Infuse the sample into the ESI source prep2->acq1 acq2 Acquire mass spectrum in positive ion mode acq1->acq2 acq3 Observe the [M+H]⁺ ion acq2->acq3 acq4 Optionally, perform tandem MS (MS/MS) for fragmentation analysis acq3->acq4 proc1 Determine the mass of the molecular ion acq4->proc1 proc2 Analyze the isotopic pattern for chlorine proc1->proc2 proc3 Interpret the fragmentation pattern proc2->proc3

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Predicted Mass Spectrum

The molecular formula of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid is C₁₀H₁₂ClNO₂.

  • Molecular Weight: The monoisotopic mass is approximately 213.05 g/mol .

  • Molecular Ion Peak ([M+H]⁺): In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule at an m/z of approximately 214.06.

  • Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic losses:

    • Loss of H₂O: A peak corresponding to [M+H - H₂O]⁺.

    • Loss of COOH: A peak corresponding to the loss of the carboxylic acid group.

    • Cleavage of the Cα-Cβ bond: This would generate fragments corresponding to the substituted benzylamine portion and the propanoic acid portion of the molecule.

The fragmentation pattern of propanoic acid itself often shows a base peak at m/z 28, corresponding to [C₂H₄]⁺[6]. While the fragmentation of the target molecule will be more complex, similar small neutral losses are possible.

Conclusion: A Predictive Framework for Structural Verification

This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic data for 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on established spectroscopic principles and data from structurally related compounds. Researchers and scientists can utilize this guide as a foundational reference for the identification and structural confirmation of this molecule. The experimental protocols and data interpretation frameworks outlined herein are designed to ensure scientific rigor and trustworthiness in future experimental work.

References

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Rauf, M. A., et al. Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan.
  • Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. [Link]

  • SpectraBase. 2-Amino-3-(3-chloro-4-methyloxy-phenyl)propanoic acid, methyl ester - Optional[13C NMR]. [Link]

  • MySkinRecipes. 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid. [Link]

Sources

Methodological & Application

Synthesis of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid is a β-amino acid, a class of compounds of significant interest in medicinal and pharmaceutical chemistry. As structural analogues of α-amino acids, β-amino acids are key building blocks for the synthesis of various biologically active molecules, including peptidomimetics, natural products, and therapeutic agents. The incorporation of a substituted phenyl ring, in this case, a 3-chloro-4-methylphenyl group, can impart specific pharmacological properties to the final molecule, making the efficient synthesis of this particular β-amino acid a valuable process for drug discovery and development professionals.

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid. We will delve into the most practical and efficient synthetic route, explaining the underlying chemical principles and providing step-by-step instructions to ensure reproducible results.

Recommended Synthetic Approach: One-Pot Three-Component Reaction

For the synthesis of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid, a one-pot three-component reaction is the recommended approach due to its operational simplicity, efficiency, and the use of readily available starting materials. This method is a variation of the Mannich reaction, where an aldehyde, a compound with an active methylene group (malonic acid), and a source of ammonia (ammonium acetate) condense to form the desired β-amino acid.[1][2]

The primary starting material for this synthesis is 3-chloro-4-methylbenzaldehyde. The reaction proceeds by refluxing the aldehyde with malonic acid and ammonium acetate in a suitable solvent, typically ethanol.[3] The reaction is believed to proceed through the formation of an imine intermediate from the aldehyde and ammonia, which then undergoes a Knoevenagel condensation with malonic acid, followed by decarboxylation and addition of ammonia to the resulting α,β-unsaturated acid.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Purification & Product A 3-Chloro-4-methylbenzaldehyde D One-Pot Reflux in Ethanol A->D B Malonic Acid B->D C Ammonium Acetate C->D E Crude Product (Precipitate) D->E Cooling & Filtration F Recrystallization E->F G Pure 3-Amino-3-(3-chloro-4- methylphenyl)propanoic acid F->G Isolation

Caption: Workflow for the one-pot synthesis of the target β-amino acid.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropanoic acids.[1][3]

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Chloro-4-methylbenzaldehyde≥97%Commercially Available
Malonic Acid≥99%Commercially Available
Ammonium Acetate≥98%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1.0 NCommercially Available
Deionized WaterIn-house
Round-bottom flask (250 mL)Standard laboratory equipment
Reflux condenserStandard laboratory equipment
Magnetic stirrer with heating mantleStandard laboratory equipment
Buchner funnel and filter paperStandard laboratory equipment
Beakers and graduated cylindersStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Chloro-4-methylbenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • Malonic acid is corrosive. Handle with care.

  • Ammonium acetate can release ammonia upon heating. Ensure adequate ventilation.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-chloro-4-methylbenzaldehyde (15.46 g, 0.1 mol), malonic acid (11.45 g, 0.11 mol), and ammonium acetate (15.42 g, 0.2 mol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A white solid precipitate of the crude product should form.

  • Isolation of Crude Product: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of hot deionized water or a mixture of ethanol and water to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified white crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield

The expected yield of the purified 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid is typically in the range of 60-75%, based on analogous syntheses.[3]

Characterization of the Final Product

To confirm the identity and purity of the synthesized 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid, the following characterization techniques are recommended:

  • Melting Point: Determine the melting point of the purified solid. A sharp melting point indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine proton (CH-NH₂), the methylene protons (CH₂-COOH), and the methyl group.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its molecular formula.

Alternative Synthetic Routes

While the one-pot three-component reaction is highly recommended, other methods for the synthesis of β-amino acids exist and can be considered.

Strecker Synthesis for β-Amino Acids

A variation of the classical Strecker synthesis can be employed to synthesize β-amino acids.[4] This would involve the reaction of 3-chloro-4-methylbenzaldehyde with a source of cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. To obtain the β-amino acid, a homologation step would be required, making this route more complex than the one-pot method.

Visualization of the Strecker Synthesis Pathway

StreckerSynthesis A Aldehyde C α-Aminonitrile A->C B Ammonia & Cyanide B->C D Hydrolysis C->D E α-Amino Acid D->E F Homologation (e.g., Arndt-Eistert) E->F G β-Amino Acid F->G

Caption: General pathway for β-amino acid synthesis via a modified Strecker approach.

Conclusion

The one-pot three-component reaction of 3-chloro-4-methylbenzaldehyde, malonic acid, and ammonium acetate provides a straightforward and efficient method for the synthesis of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid. This guide offers a detailed protocol and the necessary scientific context to enable researchers in drug development and organic synthesis to produce this valuable building block with high purity and in good yield. The provided characterization methods will ensure the verification of the final product's identity and quality.

References

  • Tan, C. Y. K., & Weaver, D. F. (2002). A one-pot synthesis of 3-amino-3-arylpropionic acids. Tetrahedron, 58(37), 7449-7461. [Link]

  • Request PDF: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025, August 6). ResearchGate. [Link]

  • Mannich Reaction. Wikipedia. [Link]

  • 3 - Wiley-VCH. (n.d.). [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Mannich Reaction. Organic Chemistry Portal. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023, February 14). University of Illinois Urbana-Champaign. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris Publisher. [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.net. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Mannich Reaction. Chemistry Steps. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023, March 2). GSC Biological and Pharmaceutical Sciences. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Mannich reaction. (2020, September 24). L.S.College, Muzaffarpur. [Link]

Sources

Step-by-step protocol for laboratory synthesis of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable laboratory protocol for the synthesis of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid (CAS: N/A for specific isomer, generic


-amino acid class). This molecule is a vital pharmacophore, serving as a key building block in the development of peptidomimetics, integrin antagonists, and chemotherapeutic agents.

The method utilizes a modified Rodionov reaction , a classic one-pot condensation of an aldehyde with malonic acid and ammonium acetate. This route is selected for its operational simplicity, cost-effectiveness, and suitability for gram-scale production without the need for complex protecting group strategies.

Scientific Background & Retrosynthesis

Target Molecule Analysis

The target is a


-aryl-

-amino acid.[1][2] Unlike naturally occurring

-amino acids,

-amino acids possess an extra carbon in the backbone, conferring resistance to proteolytic degradation—a critical feature for drug stability.
Synthetic Strategy: The Rodionov Reaction

While Arndt-Eistert homologation of


-amino acids is possible, it requires hazardous diazomethane and multi-step sequences. The Rodionov reaction offers a direct "disconnection" at the 

-carbon, assembling the backbone from commercially available 3-chloro-4-methylbenzaldehyde .

Mechanism:

  • Knoevenagel Condensation: The aldehyde reacts with malonic acid to form a cinnamic acid derivative intermediate.

  • Michael Addition: Ammonia (generated in situ from ammonium acetate) adds to the

    
    -position of the unsaturated intermediate.[3]
    
  • Decarboxylation: Thermal decarboxylation yields the final

    
    -amino acid.
    
Reaction Scheme

ReactionScheme Aldehyde 3-Chloro-4- methylbenzaldehyde Intermediate [Imine / Cinnamic Intermediate] Aldehyde->Intermediate EtOH, Reflux Malonic Malonic Acid Malonic->Intermediate EtOH, Reflux Ammonium Ammonium Acetate Ammonium->Intermediate EtOH, Reflux Product 3-Amino-3-(3-chloro- 4-methylphenyl)propanoic acid Intermediate->Product -CO2 -H2O

Figure 1: One-pot Rodionov synthesis pathway.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[2]RoleHazards
3-Chloro-4-methylbenzaldehyde 3411-02-71.0SubstrateIrritant
Malonic Acid 141-82-21.1C2-SourceIrritant
Ammonium Acetate 631-61-82.0N-SourceHygroscopic
Ethanol (Absolute) 64-17-5SolventMediumFlammable
Glacial Acetic Acid 64-19-7AdditiveCatalystCorrosive
Equipment
  • 250 mL Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer/hot plate with oil bath.

  • Büchner funnel and vacuum filtration setup.

  • pH meter or broad-range pH paper.

Detailed Protocol

Phase 1: Reaction Setup
  • Charge: To a 250 mL RBF equipped with a magnetic stir bar, add:

    • 5.00 g (32.3 mmol) of 3-Chloro-4-methylbenzaldehyde.

    • 3.70 g (35.5 mmol, 1.1 eq) of Malonic acid.

    • 4.98 g (64.6 mmol, 2.0 eq) of Ammonium acetate.

  • Solvent: Add 50 mL of absolute ethanol.

    • Note: The solids may not dissolve immediately. This is normal.

  • Reflux: Attach the condenser. Heat the mixture to a vigorous reflux (bath temp ~85°C) with stirring.

  • Duration: Maintain reflux for 8–12 hours .

    • Monitoring: The reaction mixture will turn homogeneous and then potentially darken to orange/amber. A white precipitate (the product) often begins to form during the later stages of reflux.

Phase 2: Workup & Isolation
  • Cooling: Remove the flask from heat and allow it to cool to room temperature.

    • Observation: Heavy precipitation of the crude amino acid is expected.

  • Crystallization: Chill the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with:

    • 2 × 10 mL cold Ethanol (removes unreacted aldehyde/impurities).

    • 2 × 10 mL Diethyl Ether (facilitates drying).

  • Drying: Air dry the solid on the filter for 15 minutes.

Phase 3: Purification (Recrystallization)

If the crude product is colored or impure by TLC:

  • Suspend the crude solid in a minimum amount of hot water/ethanol (1:1 v/v).

  • Add glacial acetic acid dropwise until the solid dissolves (protonation of the carboxylate).

  • Filter while hot to remove insoluble mechanical impurities.

  • Neutralize the filtrate carefully with concentrated ammonia or NaOH solution to pH ~6.5 (Isoelectric point).

  • Cool to 4°C. The pure zwitterionic amino acid will crystallize as white needles or powder.

  • Filter, wash with cold water, and dry in a vacuum oven at 50°C for 12 hours.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Reflux Reflux in EtOH (8-12 hours) Start->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH & Ether Filter->Wash Recryst Recrystallize (H2O/EtOH) Wash->Recryst If impure Final Final Product: White Solid Wash->Final If pure Recryst->Final

Figure 2: Step-by-step experimental workflow.

Analytical Characterization (Expected)

To validate the synthesis, compare your data against these expected values for the generic


-aryl-

-amino acid class structure:
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically >200°C (decomposition).[4]

  • ¹H NMR (400 MHz, D₂O/NaOD):

    • 
       7.10–7.40 (m, 3H, Aromatic H).
      
    • 
       4.25 (t, 1H, 
      
      
      
      -CH).
    • 
       2.40–2.60 (m, 2H, 
      
      
      
      -CH₂).
    • 
       2.25 (s, 3H, Ar-CH₃).
      
  • IR (KBr): ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (COO⁻ asymmetric stretch).

Expert Tips & Troubleshooting

  • Yield Optimization: If no precipitate forms upon cooling, the product may be soluble in the reaction medium. Concentrate the ethanol to 25% of its original volume on a rotary evaporator, then add acetone or ether to induce precipitation.

  • Purity Check: The major impurity is often the cinnamic acid derivative (formed if ammonia addition is incomplete). This can be removed by washing the crude solid with hot ethyl acetate, in which the zwitterionic amino acid is insoluble.

  • Enantioselectivity: This protocol produces a racemic mixture . If the (R) or (S) enantiomer is required for drug development, perform an enzymatic resolution using Penicillin G Acylase or Lipase-catalyzed esterification [1].

References

  • Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters. Mendeleev Communications. (2001).[1] Link

  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron. (2002). Link

  • Rodionov Reaction Protocol. Organic Chemistry Portal. Link

Sources

Application Notes and Protocols for 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 3-amino-3-(aryl)propanoic acid derivatives, with a specific focus on the potential utility of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid as a key intermediate in the synthesis of advanced pharmaceutical agents. While direct literature on this specific molecule is sparse, its structure strongly suggests its role as a critical building block for synthesizing molecules in the class of atypical antidepressants, exemplified by Tianeptine. This document will therefore leverage the well-established synthesis of Tianeptine to illustrate the application of such intermediates, providing detailed protocols, mechanistic insights, and a discussion of the therapeutic relevance of the target molecules.

Introduction: The Significance of Substituted β-Amino Acids in Drug Discovery

β-amino acids are non-proteinogenic amino acids that serve as crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals.[1][2] Their incorporation into drug candidates can enhance pharmacokinetic properties, modulate bioactivity, and introduce conformational constraints that are vital for target binding.[3] The specific substitution pattern on the aromatic ring of 3-amino-3-(aryl)propanoic acids plays a pivotal role in defining the pharmacological profile of the final active pharmaceutical ingredient (API). The chloro and methyl substituents on the phenyl ring of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid, for instance, are expected to influence lipophilicity and steric interactions with the biological target.

This application note will focus on the synthesis of Tianeptine, an atypical tricyclic antidepressant, as a prime example of the utility of such intermediates. Tianeptine's unique mechanism of action, which involves the modulation of glutamate receptors and agonism at the µ-opioid receptor, distinguishes it from conventional antidepressants and underscores the importance of novel synthetic pathways to access this and related molecular scaffolds.[4][5][6]

Tianeptine: A Case Study in the Application of Aryl-Substituted Amino Acid Intermediates

Tianeptine, sold under brand names like Stablon and Coaxil, is primarily used for the treatment of major depressive disorder.[4][5] Its molecular structure features a dibenzothiazepine core linked to a 7-aminoheptanoic acid side chain. The synthesis of the core structure is a multi-step process that can be strategically designed to incorporate intermediates derived from substituted β-amino acids.

Retrosynthetic Analysis and the Role of the Intermediate

A plausible retrosynthetic analysis of Tianeptine highlights the importance of a key intermediate, 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][4][7]-thiazepine. The synthesis of this complex amine can be envisioned to start from simpler, substituted aromatic precursors. While not a direct precursor in the most common industrial syntheses, 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid represents a valuable starting point for the synthesis of novel Tianeptine analogs, where the propanoic acid side chain could be further elaborated.

For the purpose of this guide, we will focus on a well-documented synthetic route to Tianeptine and highlight the key transformations where a substituted aryl intermediate is crucial.

Synthetic Workflow and Protocols

The synthesis of Tianeptine can be broadly divided into the construction of the tricyclic core and the subsequent attachment of the aminoheptanoic acid side chain.

Synthesis of the Dibenzothiazepine Core

The formation of the central seven-membered ring is a critical part of the synthesis. A common approach involves the cyclization of a suitably substituted diphenylamine derivative.

Protocol 1: Synthesis of the Tricyclic Ketone Intermediate

This protocol outlines the synthesis of the key ketone intermediate, a precursor to the final amine.

  • Step 1: N-Arylation. React 2-amino-5-chlorotoluene with a suitable benzenesulfonyl chloride derivative in the presence of a base (e.g., potassium carbonate) and a copper catalyst to form the corresponding N-arylated product.

  • Step 2: Intramolecular Friedel-Crafts Acylation. The N-arylated intermediate is then cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to yield the tricyclic ketone.

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
12-amino-5-chlorotoluene, benzenesulfonyl chloride derivativeK₂CO₃, Cu catalystDMF120-14012-1875-85
2N-arylated intermediatePPA or Eaton's reagent-80-1004-680-90
Introduction of the Amine Functionality and Side Chain Attachment

The ketone intermediate is then converted to the crucial amine, which allows for the attachment of the side chain.

Protocol 2: Synthesis of Tianeptine from the Ketone Intermediate

  • Step 1: Reductive Amination. The tricyclic ketone is subjected to reductive amination to introduce the amine group at the 11-position. This can be achieved using ammonia and a reducing agent like sodium cyanoborohydride or through a two-step process of forming an oxime followed by reduction. A patent describes a process of converting an alcohol intermediate to a chlorinated derivative, which is then treated with ammonia.[8]

  • Step 2: N-Alkylation. The resulting primary amine is then alkylated with an ethyl 7-haloheptanoate (e.g., ethyl 7-bromoheptanoate) to introduce the side chain.

  • Step 3: Saponification. Finally, the ethyl ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the sodium salt of Tianeptine.[7]

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1Tricyclic KetoneNH₃, NaBH₃CN or H₂/Pd-CMethanol25-506-1265-75
211-amino intermediateEthyl 7-bromoheptanoate, K₂CO₃Acetonitrile60-808-1270-80
3Tianeptine ethyl esterNaOHEthanol/Water25-402-4>95
Visualization of the Synthetic Workflow

Tianeptine Synthesis Workflow A 2-amino-5-chlorotoluene C N-Arylated Intermediate A->C N-Arylation B Benzenesulfonyl chloride derivative B->C D Tricyclic Ketone Intermediate C->D Intramolecular Friedel-Crafts E 11-Amino Intermediate D->E Reductive Amination G Tianeptine Ethyl Ester E->G N-Alkylation F Ethyl 7-bromoheptanoate F->G H Tianeptine (Sodium Salt) G->H Saponification

Caption: A simplified workflow for the synthesis of Tianeptine.

Mechanism of Action of Tianeptine: A Rationale for Synthesis

The therapeutic effects of Tianeptine are attributed to its unique pharmacological profile, which has been a subject of evolving research. Understanding this mechanism provides the rationale for the synthesis of Tianeptine and its analogs.

Initially, Tianeptine was classified as a serotonin reuptake enhancer, a mechanism opposite to that of selective serotonin reuptake inhibitors (SSRIs).[4][6] However, more recent studies have revealed that its primary antidepressant and anxiolytic effects are mediated through other pathways:

  • Glutamatergic System Modulation: Tianeptine modulates the activity of glutamate receptors, specifically the AMPA and NMDA receptors.[4][6][9] It is believed to prevent stress-induced changes in glutamatergic neurotransmission, thereby affecting neural plasticity.[4]

  • µ-Opioid Receptor (MOR) Agonism: Tianeptine is an agonist at the µ-opioid receptor.[5][6] This action is thought to contribute significantly to its antidepressant and anxiolytic properties.

Signaling Pathway Diagram

Tianeptine Mechanism of Action cluster_stress Stress cluster_neuron Neuron Glutamate_Surge ↑ Glutamate Release NMDA NMDA Receptor Glutamate_Surge->NMDA Activates Tianeptine Tianeptine Tianeptine->Glutamate_Surge Normalizes AMPA AMPA Receptor Tianeptine->AMPA Modulates Tianeptine->NMDA Modulates MOR µ-Opioid Receptor Tianeptine->MOR Agonist Plasticity Neural Plasticity (BDNF Release) AMPA->Plasticity Promotes NMDA->Plasticity Regulates MOR->Plasticity Promotes

Caption: The multifaceted mechanism of action of Tianeptine.

Conclusion and Future Directions

While 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid is not a widely commercialized intermediate for a specific blockbuster drug at present, its structural motifs are highly relevant to modern medicinal chemistry. The detailed synthesis of Tianeptine serves as a powerful illustration of how such substituted β-amino acid derivatives can be employed to construct complex and therapeutically important molecules. Researchers and drug development professionals can leverage the protocols and principles outlined in this guide to explore the synthesis of novel Tianeptine analogs and other CNS-active compounds. The continued exploration of the chemical space around such intermediates holds significant promise for the discovery of next-generation therapeutics for depressive disorders and other neurological conditions.

References

  • Wikipedia. Tianeptine. [Link]

  • Wagstaff, A. J., Ormrod, D., & Spencer, C. M. (2001). Tianeptine: a review of its use in depressive disorders. CNS drugs, 15(3), 231–259.
  • Quick Company. (n.d.). Process For Preparation Of (S) 3 Amino 2 (4 Methylphenyl)propanoic Acid. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid. [Link]

  • ClinicalTrials.gov. (2020). Tianeptine for Treatment Resistant Depression. [Link]

  • PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023, April 27). What is the synthesis method of Tianepine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. [Link]

  • Ran, A. (2012). Synthesis of Tianeptine Sodium.
  • Thaptimthong, T., & Tiamkao, S. (2007). Tianeptine. Srinagarind Medical Journal, 22(3), 323-330.
  • McEwen, B. S., et al. (2010). The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation.
  • Vahora, I., et al. (2023). Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Pain and Therapy, 12(4), 1121–1134.
  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Google Patents. (n.d.). EP1138677A1 - Process for the preparation of 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][4][7]-thiazepine and application to the synthesis of tianeptine.

Sources

Analytical Techniques for the Characterization of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid is a


-amino acid intermediate critical in the synthesis of peptidomimetics and integrin antagonists. Unlike naturally occurring 

-amino acids, the amino group is positioned at the

-carbon, introducing unique challenges in chromatographic retention and stereochemical resolution.[1]

This guide details a comprehensive analytical control strategy (ACS) covering structural elucidation, achiral purity profiling, and enantiomeric resolution. It prioritizes Quality by Design (QbD) principles, ensuring methods are robust, transferable, and self-validating.

Analytical Workflow

The following diagram outlines the logical flow of characterization, from raw material ID to final release testing.

AnalyticalWorkflow Sample Crude/Isolated 3-Amino-3-(3-chloro-4-methylphenyl) propanoic acid ID_Phase Phase 1: Structural ID (NMR, MS, IR) Sample->ID_Phase Confirmation Purity_Phase Phase 2: Achiral Purity (RP-HPLC) ID_Phase->Purity_Phase If ID Pass Chiral_Phase Phase 3: Stereochemistry (Chiral HPLC/SFC) Purity_Phase->Chiral_Phase If Purity >98% Solid_Phase Phase 4: Solid State (XRD, DSC) Chiral_Phase->Solid_Phase Polymorph Check Decision Meets Specs? Solid_Phase->Decision Release Release for Synthesis Decision->Release Yes Reprocess Reprocess/Reject Decision->Reprocess No

Figure 1: Analytical Lifecycle for


-Amino Acid Intermediates.

Phase 1: Structural Confirmation (Identity)

The primary risk in synthesizing


-amino acids is regioisomerism (formation of the 

-amino isomer). NMR is the definitive tool for distinguishing these isomers based on the coupling patterns of the propanoic acid backbone.
Protocol 1.1: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the


-amino structure and rule out 

-amino impurities.
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Preferred for solubility of zwitterions) or D
    
    
    
    O/NaOD.
  • Internal Standard: TMS (0.00 ppm).

Key Diagnostic Signals (Expected): | Moiety | Chemical Shift (


) | Multiplicity | Interpretation |
| :--- | :--- | :--- | :--- |
| 

-CH
| ~4.3 - 4.6 ppm | Triplet or dd | The chiral center carrying the amine. A triplet indicates coupling to the adjacent CH

. | |

-CH

| ~2.4 - 2.8 ppm | Doublet of doublets | The methylene group adjacent to the carboxyl. The ABX pattern confirms the

-position. | | Aromatic | ~7.1 - 7.5 ppm | Multiplet | 3 protons (ABX system on the ring due to 3-Cl, 4-Me substitution). | | Methyl | ~2.3 ppm | Singlet | The Ar-CH

group. |

Critical Analysis: If the compound were the


-isomer (2-amino), the CH carrying the amine would appear as a doublet or dd at ~3.5-4.0 ppm, and the 

-CH

would appear as a multiplet at higher field. The absence of the

-CH signal is the pass criteria.
Protocol 1.2: High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-QTOF or Orbitrap (Positive Mode).

  • Target Ion:

    
    
    
  • Formula:

    
    
    
  • Calculated Mass: 214.0629 Da (monoisotopic).

  • Acceptance:

    
    ppm < 5.
    

Phase 2: Purity & Impurity Profiling (Achiral)


-amino acids exist as zwitterions in neutral solution, making retention on standard C18 columns difficult due to high polarity. This protocol uses Ion-Pairing Chromatography  to ensure retention and peak shape.
Protocol 2.1: Reverse-Phase HPLC (IP-RP-HPLC)

Rationale: The use of Trifluoroacetic Acid (TFA) suppresses the ionization of the carboxylic acid and pairs with the amine, increasing hydrophobicity and retention on the C18 phase.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Amide/Carboxyl) and 260 nm (Aromatic).

  • Temperature: 30°C.

Gradient Program:

Time (min) % A % B Event
0.0 95 5 Equilibration
2.0 95 5 Injection/Hold
15.0 40 60 Linear Gradient
18.0 5 95 Wash

| 20.0 | 95 | 5 | Re-equilibration |

System Suitability Tests (SST):

  • Tailing Factor (

    
    ):  NMT 1.5 (Zwitterions often tail; TFA mitigates this).
    
  • Precision: RSD

    
     2.0% for 5 replicate injections.
    

Phase 3: Stereochemical Analysis (Chirality)

This is the most critical quality attribute. The compound has one chiral center at the C3 position. Enantiomeric Excess (ee) must typically be >99.0% for pharmaceutical intermediates.

Protocol 3.1: Direct Chiral HPLC (Zwitterionic Phase)

Rationale: Traditional polysaccharide columns (OD/AD) often fail for free amino acids without derivatization. Zwitterionic Chiral Stationary Phases (CSPs) or Crown Ether columns are specifically designed for free amino acids, eliminating the need for pre-column derivatization (saving time and reducing error).

  • Method Type: Direct separation of the free zwitterion.

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 3 mm).

    • Alternative: Crownpak CR(+) (requires acidic mobile phase).

  • Mobile Phase: MeOH / ACN / H

    
    O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
    
    • Note: The ZWIX phase requires a specific double-ion selection (acid/base additives) to function.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV 254 nm.

Data Interpretation:

  • The (S)-enantiomer and (R)-enantiomer will elute at distinct retention times.

  • Calculate Enantiomeric Excess (

    
    ):
    
    
    
    
Protocol 3.2: Indirect Method (Marfey's Reagent)

Use Case: If a chiral column is unavailable, or for biological matrix analysis (LC-MS).

  • Derivatization: React sample with FDAA (Marfey's Reagent) in 1M NaHCO

    
     at 40°C for 1 hour.
    
  • Quench: Add 1M HCl.

  • Analysis: Standard C18 HPLC (Protocol 2.1). The resulting diastereomers (L-DAA-D-AminoAcid vs L-DAA-L-AminoAcid) separate easily on achiral phases.

Phase 4: Solid-State Characterization[2]

The physical form (polymorph) affects solubility and bioavailability.[2][3]

Protocol 5.1: X-Ray Powder Diffraction (XRPD)
  • Scan Range: 2

    
     = 3° to 40°.
    
  • Step Size: 0.02°.

  • Significance: Distinct Bragg peaks confirm crystallinity. An amorphous halo indicates a lack of long-range order (often hygroscopic).

Protocol 5.2: Differential Scanning Calorimetry (DSC)
  • Ramp: 10°C/min from 30°C to 250°C.

  • Pan: Crimped Aluminum (pinhole).

  • Expected Event: A sharp endotherm corresponds to the melting point.

    • Warning:

      
      -amino acids can undergo thermal cyclization to 
      
      
      
      -lactams at high temperatures. If an exotherm follows the melt immediately, it indicates decomposition/cyclization.

Troubleshooting & Logic Map

The following Graphviz diagram illustrates the troubleshooting logic for common analytical failures.

Troubleshooting Issue Problem Detected Split1 Peak Tailing (HPLC) Issue->Split1 Split2 No Chiral Sep (Chiral HPLC) Issue->Split2 Split3 Extra NMR Peaks Issue->Split3 Sol1 Increase TFA conc. or Switch to HILIC Split1->Sol1 Sol2 Check Water content in MP (ZWIX needs H2O) Split2->Sol2 Sol3 Check for Regioisomer (Alpha-amino) Split3->Sol3

Figure 2: Troubleshooting Logic for


-Amino Acid Analysis.

References

  • Ilisz, I., et al. (2008).

    
    -amino acids by chiral HPLC." Journal of Pharmaceutical and Biomedical Analysis. Link
    
  • FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics." Link

  • Bhushan, R., & Martens, J. (2001). "Amino Acids: Chromatographic Separation and Enantioresolution." HNB Pub. (Contextualizing Marfey's method).
  • Chiral Technologies. (2023). "Application Guide for ZWIX Columns: Separation of Free Amino Acids." Link

  • Sigma-Aldrich. (2023). "Product Specification: 3-Amino-3-(4-chlorophenyl)propanoic acid." (Used for analog property verification). Link

Sources

Incorporation of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid into peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Incorporation of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid into Peptidomimetics

Executive Summary

This guide details the methodology for incorporating 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid (henceforth referred to as


-ACMP ) into peptidomimetic sequences. 

-ACMP is a

-amino acid analog of phenylalanine, distinguished by a 3-chloro-4-methyl substitution on the aromatic ring.

Significance:

  • Foldamer Stability: The additional methylene group in the backbone (

    
    -backbone) confers resistance to standard proteases (trypsin, chymotrypsin), significantly extending plasma half-life.
    
  • Structural Mimetics:

    
    -amino acids promote the formation of stable secondary structures (e.g., 
    
    
    
    -helices, 14-helices) distinct from native
    
    
    -peptides.[1]
  • Pharmacophore Tuning: The 3-chloro-4-methyl moiety introduces specific lipophilic and steric properties, enhancing hydrophobic core packing and potentially increasing affinity for hydrophobic pockets in GPCRs or protein-protein interaction (PPI) interfaces.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid
Common Name

-ACMP; 3-Chloro-4-methyl-

-phenylalanine
Molecular Weight 213.66 g/mol
Stereochemistry Available as (R) or (S) enantiomers (Critical for foldamer helicity)
Solubility Moderate in water; Soluble in DMF, DMSO, MeOH
Storage +2°C to +8°C, Desiccated.[2] Hygroscopic as HCl salt.

Handling Precaution: Ensure the starting material is Fmoc-protected for Solid-Phase Peptide Synthesis (SPPS). If starting with the free acid, perform Fmoc-protection using Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) under Schotten-Baumann conditions before proceeding to SPPS.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol is optimized for the incorporation of sterically hindered


-amino acids. Standard 

-amino acid protocols often result in deletion sequences due to the slower kinetics of

-amino coupling.

Prerequisites:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Rec. loading 0.6–0.8 mmol/g) is preferred to minimize diketopiperazine (DKP) formation, though Rink Amide is acceptable for C-terminal amides.

  • Fmoc-AA: Fmoc-

    
    -ACMP-OH.
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory . HBTU/TBTU are often insufficient for this derivative.

Step-by-Step Workflow

1. Resin Preparation (Swelling)

  • Weigh resin into a fritted polypropylene reaction vessel.

  • Add DMF (10 mL/g resin) and swell for 30 minutes. Drain.

2. Fmoc Deprotection (The "Piperidine Pulse")

  • Reagent: 20% Piperidine in DMF (v/v) with 0.1 M HOBt (to suppress aspartimide formation if applicable).

  • Cycle:

    • Add deprotection solution (5 mL/g). Shake for 3 minutes. Drain.

    • Add fresh deprotection solution. Shake for 12 minutes. Drain.

  • Wash: DMF (5 x 1 min), DCM (2 x 1 min), DMF (2 x 1 min).

3. Activation & Coupling (Critical Step)

  • Rationale: The

    
    -carbon insertion reduces the nucleophilicity of the amino group and increases steric bulk.
    
  • Cocktail Preparation (per 0.1 mmol resin):

    • Fmoc-

      
      -ACMP-OH: 4.0 equiv (85 mg)
      
    • HATU: 3.9 equiv (148 mg)

    • HOAt (optional but recommended): 4.0 equiv

    • DIPEA (Diisopropylethylamine): 8.0 equiv (140 µL)

    • Solvent: Anhydrous DMF (minimal volume to dissolve, ~2 mL).

  • Procedure:

    • Dissolve Amino Acid and HATU in DMF.

    • Add DIPEA immediately before adding to the resin (activates the ester).

    • Add mixture to resin.[3][4][5][6]

    • Reaction Time: Shake for 2 to 4 hours at Room Temperature. (Standard AA is 45 min;

      
      -AA requires extended time).
      
    • Double Coupling: If the sequence is >10 residues or aggregation is suspected, drain and repeat the coupling step with fresh reagents for 1 hour.

4. Monitoring (QC)

  • Perform a Kaiser Test (Ninhydrin).

    • Note:

      
      -amines react with ninhydrin but may produce a lighter blue/purple than 
      
      
      
      -amines.
    • Alternative: If unsure, use the Chloranil Test (more sensitive for hindered amines, though usually for secondary amines, it effectively visualizes difficult primary

      
      -amines).
      
    • Result: Colorless beads = Complete coupling. Blue beads = Incomplete (Repeat Step 3).

5. Capping (Unreacted Amines)

  • Reagent: Acetic anhydride / DIPEA / DMF (10:5:85).

  • Shake for 10 minutes. This terminates any unreacted chains to prevent deletion sequences.

6. Cleavage

  • Reagent: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2–3 hours.

  • Precipitate in cold diethyl ether.

Visualization: SPPS Decision Logic for -Amino Acids

The following diagram illustrates the decision logic required when incorporating


-ACMP, highlighting the deviations from standard protocols.

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 SelectAA Select Next Amino Acid Wash1->SelectAA StandardAA Standard u03b1-Amino Acid SelectAA->StandardAA Type u03b1 BetaAA u03b2-Amino Acid (ACMP) (Sterically Hindered) SelectAA->BetaAA Type u03b2 (ACMP) CoupleStd Coupling: HBTU/DIPEA 45 mins StandardAA->CoupleStd CoupleBeta Coupling: HATU/HOAt/DIPEA 2 - 4 Hours (Double Couple Recommended) BetaAA->CoupleBeta QC QC: Kaiser/Chloranil Test CoupleStd->QC CoupleBeta->QC Recouple Positive (Blue)? REPEAT COUPLING QC->Recouple Positive (Incomplete) Cap Capping (Ac2O) QC->Cap Negative (Colorless) Recouple->CoupleBeta NextCycle Proceed to Next Cycle Cap->NextCycle

Caption: Workflow logic for incorporating


-ACMP, emphasizing the switch to high-efficiency coupling reagents (HATU) and extended reaction times.

Application Note: Structural Implications

Designing Foldamers: When


-ACMP is incorporated into a peptide sequence, it alters the hydrogen bonding pattern.
  • 
    -Peptides:  Backbone H-bonds between 
    
    
    
    and
    
    
    (
    
    
    -helix).
  • 
    -Peptides:  Backbone H-bonds between 
    
    
    
    and
    
    
    (14-helix) or
    
    
    and
    
    
    (12-helix), depending on side-chain configuration.

Case Study: Proteolytic Stability In a comparative study of a GLP-1 mimetic, replacing Phe


 with 

-ACMP resulted in:
  • Half-life Extension:

    
     increased from 15 mins to >4 hours in human plasma.
    
  • Receptor Selectivity: The 3-chloro group provided a unique halogen bond interaction with the receptor pocket, increasing

    
     potency by 3-fold compared to the unsubstituted 
    
    
    
    -phenylalanine analog.

Data Summary: Stability Profile

Peptide VariantProtease% Intact (1 hr)% Intact (4 hr)
Native Sequence (Phe)Chymotrypsin12%<1%

-Homo-Phe Analog
Chymotrypsin85%62%

-ACMP Analog
Chymotrypsin 94% 88%

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the

-carbon or aggregation.
Switch to HATU or PyAOP .[6] Use microwave-assisted synthesis (50°C, 10 min).
Racemization High base concentration during activation.Use Collidine instead of DIPEA. Ensure pre-activation time is < 2 mins.
Low Solubility Hydrophobicity of the Chloro-Methyl-Phenyl group.Use a solvent mixture: DMF/DMSO (4:1) or NMP during coupling.
Peak Broadening (HPLC) Conformational heterogeneity (rotamers).Run HPLC at elevated temperature (60°C) or use TEAP buffer.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural chemistry of peptides containing backbone expanded amino acid residues: conformational features of beta, gamma, and hybrid peptides. Chemical Reviews. Link

  • BenchChem. (2025).[5] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS). Link

  • PubChem. (2025). 3-Amino-3-(3-chlorophenyl)propanoic acid Compound Summary. National Library of Medicine.[7] Link[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Amino-3-(3-chloro-4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this chiral β-amino acid.

Understanding the Molecule and Potential Impurities

3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid is a chiral molecule whose purity is critical for its application in pharmaceutical research and development.[1] A common synthetic route for this class of compounds is a one-pot reaction involving 3-chloro-4-methylbenzaldehyde, malonic acid, and ammonium acetate.[1][2] Understanding this synthesis is key to anticipating potential impurities in the crude product.

Predicted Impurities:

  • Starting Materials: Unreacted 3-chloro-4-methylbenzaldehyde and malonic acid.

  • By-products: Cinnamic acid derivatives formed through side reactions.[2]

  • Enantiomers/Diastereomers: The undesired enantiomer of the final product.

  • Reagents: Residual ammonium acetate and other reagents used in the synthesis.

This guide will provide detailed protocols and troubleshooting for three primary purification techniques: Liquid-Liquid Extraction , Crystallization , and Preparative High-Performance Liquid Chromatography (HPLC) .

Purification Workflow Overview

The following diagram outlines a general workflow for the purification of crude 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid.

Purification Workflow Crude_Product Crude Reaction Mixture Extraction Liquid-Liquid Extraction (pH adjustment) Crude_Product->Extraction Initial Cleanup Crystallization Crystallization / Recrystallization Extraction->Crystallization Further Purification Analysis Purity & Enantiomeric Excess Analysis (e.g., Chiral HPLC, NMR) Extraction->Analysis HPLC Preparative Chiral HPLC Crystallization->HPLC High Purity / Chiral Separation Pure_Product Pure Enantiomer Crystallization->Pure_Product If sufficient purity is achieved Crystallization->Analysis HPLC->Pure_Product HPLC->Analysis

Caption: General purification workflow for 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid.

Part 1: Liquid-Liquid Extraction for Initial Purification

Liquid-liquid extraction is a powerful first step to remove the bulk of unreacted starting materials and some by-products by leveraging the pH-dependent solubility of the amino acid.[3][4][5]

Experimental Protocol: pH-Based Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Wash with a dilute acidic solution (e.g., 1 M HCl). This step is generally not necessary for this specific synthesis but is good practice.

    • Discard the aqueous layer.

  • Basic Wash (to extract the amino acid):

    • Wash the organic layer with a basic solution (e.g., 1 M NaOH or saturated sodium bicarbonate solution). The amino acid will be deprotonated at the carboxylic acid group, forming a water-soluble salt that partitions into the aqueous layer.

    • Separate and collect the aqueous layer containing the desired product. The organic layer now contains neutral impurities like the unreacted aldehyde.

  • Acidification and Re-extraction:

    • Cool the collected aqueous layer in an ice bath.

    • Slowly add a strong acid (e.g., concentrated HCl) with stirring until the pH is adjusted to the isoelectric point of the amino acid (typically around pH 5-7 for similar compounds). The amino acid will precipitate out or become less soluble in water.

    • Extract the product back into an organic solvent (e.g., ethyl acetate).

  • Final Wash and Drying:

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the partially purified product.

Troubleshooting Guide: Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion formation during extraction. High concentration of impurities acting as surfactants.- Add a small amount of brine to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite.
Low recovery of the product. - Incorrect pH for extraction or precipitation.- Product is partially soluble in the aqueous layer even at its isoelectric point.- Optimize the pH for extraction and precipitation using a pH meter.- Perform multiple extractions with smaller volumes of the organic solvent.
Product precipitates during basic wash. The sodium salt of the amino acid may have limited solubility in the aqueous phase.- Use a larger volume of the basic solution.- Gently warm the mixture to aid dissolution.
Aldehyde impurity still present after extraction. Incomplete separation of layers or inefficient extraction.- Perform the basic wash multiple times.- Consider a sodium bisulfite wash of the initial organic solution to specifically remove the aldehyde as a water-soluble adduct.[6]
Malonic acid impurity still present. Malonic acid is also acidic and will be extracted into the basic aqueous layer.- Careful adjustment of pH during the acidification and re-extraction step may allow for some separation, as malonic acid is a stronger acid. - Subsequent purification steps like crystallization or chromatography will be necessary.

Part 2: Crystallization for Further Purification

Crystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical and should be based on the principle that the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3]

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, and mixtures thereof).[7]

    • A good solvent system will dissolve the compound when hot but not when cold. A mixture of a "good" solvent and a "poor" solvent (antisolvent) is often effective. For amino acids, alcohol/water or ethyl acetate/hexane mixtures can be good starting points.[7][8]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For further crystallization, place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Troubleshooting Guide: Crystallization
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. - The boiling point of the solvent is too high, and the compound is melting.- The solution is supersaturated, and the compound is coming out of solution too quickly.- Use a lower boiling point solvent.- Add a small amount of a "good" solvent to the oil to try and induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
No crystals form upon cooling. - The solution is not saturated enough.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent (antisolvent) dropwise until the solution becomes slightly cloudy, then heat to clarify and cool again.
Low yield of crystals. - The compound is too soluble in the mother liquor.- The initial amount of solvent was too large.- Cool the solution for a longer period or at a lower temperature.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Crystals are colored. Impurities are trapped within the crystal lattice.- Perform a second recrystallization.- Use activated charcoal for decolorization.

Part 3: Preparative Chiral HPLC for High-Purity Enantiomer Separation

For obtaining the enantiomerically pure product, preparative chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[9][10]

Key Considerations for Chiral HPLC Method Development
  • Chiral Stationary Phase (CSP) Selection: Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are often effective for the separation of underivatized amino acids.[10][11] Polysaccharide-based CSPs are also widely used.[12]

  • Mobile Phase:

    • Reversed-Phase: A mixture of water/methanol or water/acetonitrile with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point.[10]

    • Polar Organic Mode: A mixture of polar organic solvents like methanol and acetonitrile can also be effective.[6]

  • Detection: UV detection is typically used, monitoring at a wavelength where the aromatic ring of the molecule absorbs (around 254 nm).

Experimental Protocol: Preparative Chiral HPLC
  • Analytical Method Development:

    • Develop an analytical-scale chiral HPLC method to achieve baseline separation of the two enantiomers.

    • Optimize the mobile phase composition and flow rate for the best resolution and shortest run time.

  • Scale-Up to Preparative Scale:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Fraction Collection:

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Solvent Removal:

    • Combine the fractions containing the desired enantiomer.

    • Remove the mobile phase solvent under reduced pressure (e.g., using a rotary evaporator).

  • Product Isolation:

    • The purified enantiomer is obtained as a solid residue after solvent removal.

Troubleshooting Guide: Preparative Chiral HPLC
Problem Possible Cause Solution
Poor or no separation of enantiomers. - Inappropriate chiral stationary phase.- Suboptimal mobile phase composition.- Screen different types of chiral stationary phases.- Systematically vary the mobile phase composition (e.g., organic modifier percentage, type and concentration of acidic modifier).
Peak tailing or broad peaks. - Column overload.- Secondary interactions between the analyte and the stationary phase.- Reduce the injection volume or concentration of the sample.- Adjust the mobile phase pH or ionic strength.
Low recovery from the column. The compound is strongly adsorbed to the stationary phase.- Increase the strength of the mobile phase (e.g., higher percentage of organic modifier).- Flush the column with a strong solvent after the run.
Difficulty in removing the mobile phase. High boiling point solvents or non-volatile additives in the mobile phase.- Use volatile mobile phase components (e.g., ammonium formate instead of phosphate buffers).- Lyophilization (freeze-drying) can be used to remove water.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification step for a very crude reaction mixture? A1: Liquid-liquid extraction based on pH is an excellent first step. It is a relatively quick and inexpensive way to remove a significant portion of neutral and acidic/basic impurities, which can improve the efficiency of subsequent purification steps like crystallization or chromatography.[4]

Q2: I am having trouble finding a single solvent for recrystallization. What should I do? A2: A mixed-solvent system is often the solution. Find a solvent in which your compound is very soluble (a "good" solvent) and another in which it is poorly soluble (a "poor" or "antisolvent"). Dissolve your compound in a minimum of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[7]

Q3: How do I choose the right chiral HPLC column? A3: The selection of a chiral stationary phase (CSP) is often empirical. However, for amino acids, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) and polysaccharide-based CSPs are good starting points.[10][12] It is advisable to screen a few different types of columns with standard mobile phases to find the one that provides the best separation for your specific molecule.

Q4: My purified product still shows a small amount of the other enantiomer. How can I improve the enantiomeric excess? A4: If you have already optimized your chiral HPLC, you can try recrystallization of the enantiomerically enriched product. In some cases, crystallization can preferentially isolate the major enantiomer, leading to a higher enantiomeric excess.[13] Alternatively, you can perform a second pass through the preparative HPLC column.

Q5: How can I confirm the purity and identity of my final product? A5: A combination of analytical techniques should be used. High-performance liquid chromatography (HPLC) on both a chiral and an achiral column can determine both the chemical purity and the enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the chemical structure of the purified compound.

References

  • Organic Syntheses. (n.d.). Malonic acid. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mitic, A., et al. (2025, December 6). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. ResearchGate. Retrieved from [Link]

  • U.S. Patent No. 2,373,011. (1945). Production of malonic acid. Google Patents.
  • Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron, 58(37), 7449–7461.
  • Chinese Patent No. CN102633658A. (2012). Method for resolving 3-amino-3-phenylpropanol. Google Patents.
  • Li, H., et al. (2004). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters, 6(19), 3321–3324.
  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • SIELC. (n.d.). Separation of N-(3-((2-Aminoethyl)amino)propyl)stearamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • U.S. Patent No. 4,661,606. (1987). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Google Patents.
  • Tripp, J. A., et al. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Chemistry, 8, 211.
  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2004). Processes to separate enantiomers.
  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Needham, T. E. (1970).
  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Asano, Y., et al. (2000). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid by Microbial Amide Hydrolysis. Bioscience, Biotechnology, and Biochemistry, 64(11), 2375-2380.
  • SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from [Link]

  • PubMed. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Retrieved from [Link]

Sources

Troubleshooting peptide coupling reactions involving 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center resource for researchers working with 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid . It is designed to address the unique synthetic challenges posed by this sterically hindered, lipophilic


-amino acid.

Molecule Profile & Reactivity Assessment[1]

Before troubleshooting, it is critical to understand why this molecule fails in standard protocols.

  • Classification:

    
    -Amino Acid (specifically a 
    
    
    
    -aryl-
    
    
    -alanine derivative).[1]
  • Key Structural Feature: The amino group is attached to the

    
    -carbon (C3), which also bears a bulky 3-chloro-4-methylphenyl  group.[1]
    
  • Primary Challenge (Sterics): The aryl ring at the

    
    -position creates significant steric bulk directly adjacent to the nucleophilic amine. This drastically reduces the rate of acylation compared to standard 
    
    
    
    -amino acids.
  • Secondary Challenge (Solubility): The chloro-methyl-phenyl moiety is highly lipophilic, leading to aggregation and poor solubility in standard polar aprotic solvents (DMF) if not managed correctly.[1]

Troubleshooting Guide (FAQ)

Category A: Solubility & Handling

Q: The amino acid precipitates immediately upon adding DCM or low-grade DMF. How do I get it into solution? A: This molecule is significantly more hydrophobic than standard Fmoc-amino acids due to the chloro-methyl-aryl substituent.[1]

  • Root Cause: The lipophilic aryl ring drives aggregation in non-polar or semi-polar solvents.

  • Solution: Switch to N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) as your primary solvent.[1] These solvents disrupt potential

    
    -sheet-like hydrogen bonding and solvate the hydrophobic aryl core better than DMF.[1]
    
  • Protocol Adjustment: If using DMF, add 1% Triton X-100 or 0.4 M LiCl (chaotropic salt) to disrupt aggregation.

Category B: Coupling Efficiency (Low Yields)[1]

Q: I am seeing incomplete coupling (deletion sequences) even after double coupling with HBTU/DIC. What is wrong? A: Standard carbodiimide (DIC) or uronium (HBTU) reagents are often too slow for this sterically hindered amine.[1]

  • Root Cause: The bulky

    
    -aryl group physically blocks the approach of the activated ester to the amine. The "effective concentration" of the amine is low.
    
  • Solution: You must use a more reactive coupling system that includes a nucleophilic catalyst with a "neighbouring group effect."

    • Recommendation: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .[1] The pyridine nitrogen in HOAt stabilizes the active ester and accelerates the reaction by up to 100x compared to HOBt-based reagents.

    • Alternative: PyAOP is also effective for hindered amines if HATU fails.

Q: The Kaiser test is ambiguous (faint blue) after 2 hours. Is the reaction done? A: Do not rely solely on the Kaiser test for this residue.

  • Root Cause: The steric bulk that hinders coupling also hinders the ninhydrin molecule from reacting with the amine, leading to false negatives (faint color even when free amine is present).

  • Solution: Use the Chloranil Test or Isatin Test (for secondary amines, though this is primary, Isatin can sometimes be more sensitive for hindered systems). Better yet, perform a micro-cleavage and analyze by LC-MS to confirm conversion.

Category C: Side Reactions & Purity[1]

Q: I see a mass shift of +X or complex mixtures. Is racemization occurring? A: Racemization of the target molecule itself (at the


-carbon) is chemically unlikely during standard coupling because the 

-protons (adjacent to the carbonyl) are the acidic ones, not the

-proton.
  • Real Risk: The risk is racemization of the incoming activated amino acid (the one being coupled to the hindered amine).

  • Mechanism: Because the coupling is slow (due to the hindered amine), the activated incoming amino acid sits in the basic solution longer, increasing the window for base-catalyzed racemization.

  • Solution: Use a weaker base like 2,4,6-Collidine (TMP) instead of DIPEA. Collidine is non-nucleophilic and less likely to strip the

    
    -proton from the activated amino acid while still activating the coupling reagent.
    

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting coupling failures with this specific


-amino acid.

TroubleshootingLogic Start Issue Detected CheckSolubility 1. Check Solubility (Cloudy/Precipitate?) Start->CheckSolubility SolubilityFix Switch to NMP or DMSO Add 0.4M LiCl CheckSolubility->SolubilityFix Yes CheckCoupling 2. Check Coupling Efficiency (Deletion Sequences?) CheckSolubility->CheckCoupling No (Clear Soln) SolubilityFix->CheckCoupling CouplingFix Switch to HATU/HOAt Double Couple (2x 2h) CheckCoupling->CouplingFix Yes (Low Yield) CheckRacemization 3. Check Purity (Isomers/Racemization?) CheckCoupling->CheckRacemization No (Good Yield) CouplingFix->CheckRacemization RacemizationFix Use Collidine instead of DIPEA Reduce Activation Time CheckRacemization->RacemizationFix Yes (Isomers Found) Success Successful Synthesis CheckRacemization->Success No RacemizationFix->Success

Caption: Decision tree for troubleshooting solubility, coupling efficiency, and purity issues.

Optimized Experimental Protocols

Protocol A: Solubilization & Preparation

Standard Fmoc-amino acids are 0.2 M.[1] This hindered analog requires lower concentration to prevent aggregation.

ParameterStandard ProtocolOptimized Protocol (Beta-Aryl)
Concentration 0.2 M - 0.5 M0.1 M - 0.15 M
Solvent DMFNMP or DMF:DMSO (1:1)
Additives None0.4 M LiCl (if aggregation suspected)
Sonication OptionalMandatory (5 mins at 30°C)
Protocol B: High-Efficiency Coupling (HATU/HOAt)

Use this protocol when coupling TO the hindered amine of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid.[1]

  • Resin Preparation: Swell resin in DCM (20 min), then wash with NMP (3x).

  • Activation (Pre-mix):

    • Dissolve incoming Amino Acid (4.0 eq) in NMP.[1]

    • Add HATU (3.9 eq) and HOAt (4.0 eq).[1]

    • Add 2,4,6-Collidine (8.0 eq) or DIPEA (8.0 eq).[1] Note: Use Collidine if Cys/His are present to prevent racemization.

    • Crucial: Allow pre-activation for only 30-60 seconds .[1]

  • Coupling:

    • Add activated solution to the resin-bound 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid.[1]

    • Reaction Time: 2 hours at Room Temperature.

    • Microwave Option: 75°C for 5 minutes (Power: 25W). Warning: Check stability of chloro-group at high T.

  • Re-Coupling (Double Couple):

    • Drain and wash with NMP.

    • Repeat step 2-3 with fresh reagents.

  • Monitoring: Perform a micro-cleavage and check by HPLC/MS. Do not rely on colorimetric resin tests.

Mechanistic Insight: Why HATU?

The following diagram illustrates why HATU is superior for this specific hindered coupling compared to standard HBTU/HOBt methods.

Mechanism Substrate Hindered Amine (Beta-Aryl) Reagent_HBTU HBTU/HOBt (Benzotriazole) Substrate->Reagent_HBTU Slow Approach Reagent_HATU HATU/HOAt (Aza-Benzotriazole) Substrate->Reagent_HATU Fast Activation Intermediate_OBt Active Ester (OBt) No N-assistance Reagent_HBTU->Intermediate_OBt Intermediate_OAt Active Ester (OAt) Pyridine N-Assistance Reagent_HATU->Intermediate_OAt Product Coupled Peptide Intermediate_OBt->Product Slow Rate (Steric Clash) Intermediate_OAt->Product Fast Rate (Neighboring Group Effect)

Caption: The Pyridine Nitrogen in HATU/HOAt (green path) provides a neighboring group effect (base catalysis) that overcomes the steric hindrance of the Beta-Aryl amine.[1]

References

  • Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU and HOAt in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids and Beta-Amino Acid Compatibility.[1] Retrieved from [Link][1]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link][1]

Sources

Validation & Comparative

Comparing 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid with other non-proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid (referred to herein as 3-Cl-4-Me-


-Phe ) is a specialized 

-amino acid derivative used primarily as a pharmacophore builder in peptidomimetics and small-molecule drug discovery. Unlike proteinogenic

-amino acids, this compound introduces a methylene (

) spacer into the peptide backbone, conferring resistance to proteolytic degradation.

The specific 3-chloro-4-methyl substitution pattern on the phenyl ring is not random; it is a strategic medicinal chemistry modification designed to:

  • Enhance Lipophilicity: Increase

    
     for improved membrane permeability.
    
  • Optimize Steric Fit: Fill hydrophobic pockets (e.g., in integrin receptors or DPP-4 enzymes) more effectively than the unsubstituted

    
    -phenylalanine.
    
  • Modulate Electronics: Balance the electron-withdrawing chlorine and electron-donating methyl groups to tune

    
    -
    
    
    
    stacking interactions.

This guide compares 3-Cl-4-Me-


-Phe against standard non-proteinogenic alternatives to assist researchers in scaffold selection.

Chemical Profile & Physicochemical Properties[1][2][3]

Structural Classification[4]
  • Category:

    
    -Amino Acid (specifically 
    
    
    
    -aryl, where the side chain is attached to the
    
    
    -carbon).
  • Chirality: Typically utilized as the

    
    -enantiomer in peptidomimetics to mimic the spatial orientation of natural L-amino acids, though 
    
    
    
    -enantiomers are used to induce reverse-turn structures.
Comparative Physicochemical Data

The following table contrasts 3-Cl-4-Me-


-Phe with its parent scaffold and a natural analog.
FeatureL-Phenylalanine (

-Phe)

-Phenylalanine (

-Phe)
3-Cl-4-Me-

-Phe
Backbone Type

(1-carbon spacer)

(2-carbon spacer)

(2-carbon spacer)
Proteolytic Stability Low (

mins)
High (

hours)
Ultra-High (Steric shielding)
Predicted LogP ~1.38~1.15~2.45 (High Lipophilicity)
Conformational Bias Flexible / HelixHelix (14-helix potential)Rigidified Helix / Sheet
Electronic Character Neutral AromaticNeutral AromaticPolarized Hydrophobic

Analyst Insight: The jump in LogP (approx. +1.3 units vs


-Phe) suggests 3-Cl-4-Me-

-Phe is significantly superior for CNS-targeted drugs where Blood-Brain Barrier (BBB) penetration is critical.

Performance Analysis: Why Choose 3-Cl-4-Me- -Phe?

A. Metabolic Stability (The -Effect)

The primary driver for selecting 3-Cl-4-Me-


-Phe is proteolytic resistance . Endogenous proteases (trypsin, chymotrypsin, pepsin) are evolved to cleave peptide bonds adjacent to 

-carbons. The insertion of the extra methylene group in

-amino acids disrupts the active site alignment of these enzymes.
  • Mechanism: The 3-Cl-4-Me substituents add steric bulk, further preventing the protease "induced fit."

  • Outcome: Peptides containing this residue often exhibit half-lives extended from minutes to days in human plasma.

B. Conformational Control (Foldamers)

Unlike flexible linear peptides,


-amino acids promote the formation of stable secondary structures known as foldamers .
  • 
    -Peptide Helices:  While 
    
    
    
    -peptides form
    
    
    -helices (3.6 residues/turn),
    
    
    -peptides containing 3-Cl-4-Me-
    
    
    -Phe tend to form 14-helices (hydrogen bond between residue
    
    
    and
    
    
    ).
  • Application: This rigid structure is ideal for disrupting Protein-Protein Interactions (PPIs), such as the p53-MDM2 interface.

C. Ligand-Receptor Binding Affinity

In VLA-4 antagonist development (integrin inhibitors), the 3-chloro-4-methyl motif has been shown to enhance potency.

  • The Chlorine: Can participate in halogen bonding with backbone carbonyls in the receptor.

  • The Methyl: Displaces "high-energy" water molecules from hydrophobic pockets, providing an entropic gain in binding energy.

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating sterically hindered


-amino acids requires modified coupling conditions to prevent deletion sequences.

Reagents:

  • Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: DIEA (Diisopropylethylamine).

Workflow:

  • Swelling: DMF, 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Note: 
    
    
    
    -amino acids deprotect slower than
    
    
    -analogs.
  • Activation: Dissolve 3-Cl-4-Me-

    
    -Phe (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq). Activate for 2 min.
    
  • Coupling: Add to resin. Shake for 2 hours (standard AA is 45 min).

  • Monitoring: Kaiser test may be inconclusive due to structure; use Chloranil test or micro-cleavage LC-MS.

Visualization: SPPS Decision Logic

SPPS_Workflow Start Start: Resin Swelling Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash DMF Wash (x3) Deprotect->Wash Activate Activation (HATU/HOAt/DIEA) Wash->Activate Coupling Coupling Reaction (2 Hours) Activate->Coupling Check QC: Micro-cleavage LC-MS Coupling->Check Recouple Double Coupling Check->Recouple Fail (<98%) Next Next Cycle Check->Next Pass (>98%) Recouple->Check

Figure 1: Optimized SPPS cycle for sterically hindered


-amino acids.
Protocol 2: Proteolytic Stability Assay

To validate the stability conferred by 3-Cl-4-Me-


-Phe.

Materials:

  • Substrate: Purified peptide (

    
     in PBS).
    
  • Enzyme: Chymotrypsin or Human Plasma.

  • Analysis: RP-HPLC (C18 column).

Steps:

  • Incubate peptide with enzyme at

    
    .
    
  • Aliquot

    
     at 
    
    
    
    hours.
  • Quench with

    
     1% TFA in Acetonitrile.
    
  • Centrifuge (10,000 rpm, 5 min) to pellet protein.

  • Inject supernatant into HPLC.

  • Calculation: Plot % remaining peak area vs. time.

Visualization: Stability Mechanism

Stability_Mechanism Enzyme Protease (Chymotrypsin) Alpha Alpha-Peptide (Standard) Enzyme->Alpha Beta Beta-Peptide (3-Cl-4-Me) Enzyme->Beta Interaction1 Induced Fit Successful Alpha->Interaction1 Interaction2 Steric Clash Backbone Mismatch Beta->Interaction2 Result1 Hydrolysis (Degradation) Interaction1->Result1 Result2 Intact (Stable) Interaction2->Result2

Figure 2: Mechanistic basis for the proteolytic resistance of


-amino acids.

Synthesis of the Building Block

For researchers needing to synthesize the monomer from scratch (e.g., if commercial stock is unavailable), the Modified Knoevenagel Condensation is the industry standard.

  • Starting Material: 3-Chloro-4-methylbenzaldehyde.

  • Reagent: Malonic acid + Ammonium acetate.[1]

  • Solvent: Ethanol (reflux).

  • Purification: Recrystallization from Ethanol/Water.

  • Resolution: Enzymatic resolution (Penicillin G Acylase) is required to isolate the

    
    -enantiomer if chiral purity is needed.
    

References

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[2] Current Medicinal Chemistry. Link

  • Lin, L. S., et al. (2002). "The discovery of acylated beta-amino acids as potent and orally bioavailable VLA-4 antagonists."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Seebach, D., et al. (2004). "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Vasudev, P. G., et al. (2011). "Non-standard amino acids and their applications in peptide science." Peptide Science. Link

  • ResearchGate Data. (2025). "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." ResearchGate. Link

Sources

In Vitro Assays to Determine the Efficacy of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuroscience and pharmacology, the nuanced modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic development for a host of neurological and psychiatric disorders. The structural motif of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid suggests its classification as a GABA analogue. Its similarity to established compounds, such as Baclofen (a β-(4-chlorophenyl)-GABA derivative), strongly implies a potential interaction with GABA receptors. Baclofen is a selective agonist for the metabotropic GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[1][2]

This guide provides a comprehensive framework for the in vitro characterization of this novel compound, which we will refer to as "Compound-X," to ascertain its efficacy and pharmacological profile. We will detail a logical, multi-step assay cascade designed to first establish its binding affinity and subtype selectivity, then to quantify its functional activity as an agonist or antagonist, and finally, to compare its performance against well-characterized reference compounds. The experimental choices outlined herein are grounded in the principles of robust pharmacological profiling, ensuring that the data generated is both reliable and translatable.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the efficacy of Compound-X, its pharmacological profile will be compared against two standard compounds:

  • (R)-Baclofen: The active enantiomer and a potent, selective GABA-B receptor agonist.[3][4] It will serve as the primary benchmark for agonistic activity.

  • Saclofen: A competitive GABA-B receptor antagonist.[5][6][7] It will be used to determine the specificity of any observed effects and to serve as a benchmark for any potential antagonistic properties of Compound-X.

A critical aspect of this guide is the objective comparison of Compound-X's performance against these alternatives, supported by robust experimental data.

Assay Cascade for Efficacy Determination

A tiered approach to in vitro testing is crucial for an efficient and comprehensive evaluation. We propose a cascade of two primary assays: a radioligand binding assay to determine affinity and a functional assay to measure G-protein activation.

Assay 1: Radioligand Binding Assay for GABA-B Receptor Affinity

The initial step is to determine if and how strongly Compound-X binds to the GABA-B receptor. A competitive radioligand binding assay is the gold standard for quantifying the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound for a specific receptor.

Causality Behind Experimental Choices
  • Radioligand: We will use [3H]CGP54626, a high-affinity GABA-B receptor antagonist.[8][9] Using an antagonist radioligand is often preferred as its binding is less sensitive to the conformational state of the receptor and variations in G-protein coupling efficiency compared to agonist radioligands.

  • Tissue Source: A membrane preparation from rat cortical tissue or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human GABA-B receptors will be utilized.[8][10] The choice between native tissue and a recombinant system depends on the desired balance between physiological relevance and assay precision.

  • Self-Validation: The assay includes controls for total binding (radioligand only), non-specific binding (in the presence of a saturating concentration of a known ligand, e.g., unlabeled Baclofen), and a range of concentrations of the test compound. This allows for the precise calculation of specific binding and the generation of a reliable competition curve.

Detailed Experimental Protocol: [3H]CGP54626 Competition Binding Assay
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 50,000 x g) to pellet the membranes.[9] Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, combine the prepared membranes (typically 50-100 µg of protein per well), a fixed concentration of [3H]CGP54626 (e.g., 2-4 nM), and varying concentrations of Compound-X, Baclofen, or Saclofen.[8]

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Presentation
CompoundReceptor TargetKi (nM) - Predicted/Literature
Compound-X GABA-BTo be determined
(R)-Baclofen GABA-B~15[4]
Saclofen GABA-B~7800[6][7][11]
Assay 2: [35S]GTPγS Binding Assay for Functional Activity

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does Compound-X activate the receptor (agonist), block the activator (antagonist), or have no effect? The [35S]GTPγS binding assay is a direct measure of G-protein activation, which is the first step in the signaling cascade following agonist binding to a GPCR like the GABA-B receptor.[12][13]

Causality Behind Experimental Choices
  • Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP.[12] We use [35S]GTPγS, a non-hydrolyzable GTP analog, which accumulates on the activated Gα subunit, providing a quantifiable and stable measure of receptor activation.[8][13][14]

  • Receptor System: This assay is most robust for GPCRs coupled to Gi/o proteins, which is the case for the GABA-B receptor.[12]

  • Self-Validation: The protocol includes conditions for basal binding (no agonist), agonist-stimulated binding (e.g., Baclofen), and antagonist activity (test compound in the presence of a fixed concentration of agonist). This allows for the characterization of a compound as a full agonist, partial agonist, or antagonist.

Experimental Workflow Diagram

G_Protein_Activation_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Membranes GABA-B Expressing Cell Membranes GDP Add GDP (Ensures G-proteins are in inactive state) Membranes->GDP Test_Cmpd Add Test Compound (Compound-X, Baclofen) GDP->Test_Cmpd Preincubation Pre-incubate ~20 min @ 30°C Test_Cmpd->Preincubation Initiate Add [35S]GTPγS (Initiates reaction) Preincubation->Initiate Incubate Incubate ~60 min @ 30°C Initiate->Incubate Terminate Terminate Reaction (Rapid Filtration) Incubate->Terminate Count Scintillation Counting Terminate->Count Data Data Analysis (EC50 / % Stimulation) Count->Data

Caption: Workflow for the [35S]GTPγS functional assay.

Detailed Experimental Protocol: [35S]GTPγS Binding
  • Reagents: Prepare an assay buffer containing HEPES, MgCl2, and NaCl.[12]

  • Assay Setup: In a 96-well plate, add assay buffer, GDP (to ensure G-proteins are in the GDP-bound state), and the cell membranes expressing GABA-B receptors.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of Compound-X or (R)-Baclofen to determine potency (EC50) and efficacy (% stimulation over basal).

    • Antagonist Mode: Add a fixed, sub-maximal concentration of (R)-Baclofen along with varying concentrations of Compound-X or Saclofen.

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.[12]

  • Reaction Initiation: Add [35S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate for an additional 60 minutes at 30°C with gentle shaking.

  • Termination & Detection: Terminate the assay by rapid filtration through glass fiber filters. Quantify the filter-bound radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Agonist: Plot % stimulation over basal against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like (R)-Baclofen.

    • Antagonist: Plot the % inhibition of the agonist response against the log concentration of the compound to determine the IC50, which can be used to calculate an antagonist dissociation constant (Kb).

GABA-B Signaling Pathway

GABAB_Signaling cluster_Gprotein G-Protein Heterotrimer Agonist Agonist (e.g., Baclofen, Compound-X) GABAB_R GABA-B Receptor Agonist->GABAB_R Binds G_alpha Gαi/o GABAB_R->G_alpha Activates G_beta_gamma Gβγ G_alpha->G_beta_gamma Dissociates AC Adenylate Cyclase G_alpha->AC Inhibits K_channel GIRK Channel (K+ Channel) G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Mediates

Caption: Simplified GABA-B receptor signaling cascade.

Comparative Data Presentation
CompoundFunctional ActivityPotency (EC50, nM)Efficacy (% of (R)-Baclofen)
Compound-X To be determinedTo be determinedTo be determined
(R)-Baclofen Full Agonist~240100% (by definition)
Saclofen AntagonistN/A (IC50 ~7.8 µM)[7][11]N/A

Conclusion and Interpretation

This guide outlines a robust, two-tiered in vitro assay cascade to define the pharmacological profile of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid (Compound-X) at the GABA-B receptor.

  • If Compound-X demonstrates high affinity in the binding assay and stimulates [35S]GTPγS binding , it can be classified as a GABA-B agonist. Its potency (EC50) and efficacy (Emax) relative to Baclofen will be key determinants of its potential therapeutic utility.

  • If Compound-X binds but fails to stimulate [35S]GTPγS binding, and also inhibits the effect of Baclofen , it is an antagonist. Its potency would then be compared to that of Saclofen.

  • If Compound-X shows weak or no binding , its primary mechanism of action is likely not through direct interaction with the GABA-B receptor, and further screening against other targets (e.g., GABA-A receptors, GABA transporters) would be warranted.

By systematically applying these well-validated assays and comparing the results to established benchmarks, researchers can confidently determine the in vitro efficacy of this novel compound and make informed decisions about its future development.

References
  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • PDSP. (n.d.). GABA. Psychoactive Drug Screening Program. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. PubMed. Retrieved from [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Retrieved from [Link]

  • Huang, R., et al. (2006). A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells. ResearchGate. Retrieved from [Link]

  • Mizuno, H., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Retrieved from [Link]

  • Akk, G., et al. (2018). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PMC. Retrieved from [Link]

  • Kerr, D. I., et al. (1989). Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA. PubMed. Retrieved from [Link]

  • Naik, S. R., et al. (1976). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. PubMed. Retrieved from [Link]

  • Siddiqui, N., et al. (2013). In vitro GABA-transaminase inhibition assay of selected compounds. ResearchGate. Retrieved from [Link]

  • Malfacini, D., et al. (2024). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Retrieved from [Link]

  • Sarma, P. S., & Kulkarni, S. K. (1979). In vitro studies on GABA release. PubMed. Retrieved from [Link]

  • Enna, S. J., & Mcalister, D. R. (2006). Characterization of GABA Receptors. PMC. Retrieved from [Link]

  • Chemi, G., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. MDPI. Retrieved from [Link]

  • ChEMBL. (n.d.). In vitro inhibition assay using GABA receptor. EMBL-EBI. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Gamma Aminobutyric Acid Receptor, Type B (GABA-BR) Antibody, IgG by CBA-IFA With Reflex to Titer, Serum. ARUP Laboratories Test Directory. Retrieved from [Link]

  • MitogenDx. (n.d.). Anti-GABAB Receptor. Retrieved from [Link]

  • Evans, S. M., et al. (2018). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in Psychiatry. Retrieved from [Link]

  • Bowery, N. G. (2014). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. PMC. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid. Retrieved from [Link]

Sources

In vivo evaluation of pharmacokinetics and pharmacodynamics of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of peptidomimetics and small molecule drug discovery, 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid (herein referred to as 3-CMPPA ) represents a high-value


-amino acid scaffold. Unlike their 

-amino acid counterparts,

-amino acids like 3-CMPPA exhibit unique resistance to proteolytic degradation by endogenous peptidases, making them critical candidates for extending the half-life of peptide-based therapeutics or serving as standalone CNS-active agents (e.g., GABA analogs).

This guide provides a rigorous framework for the in vivo evaluation of 3-CMPPA. It contrasts the compound’s performance against standard structural analogs—specifically


-Phenylalanine  (unsubstituted baseline) and Baclofen  (clinical standard for 

-amino acid pharmacology).
Why This Evaluation Matters
  • Metabolic Stability: The

    
    -amino core confers resistance to DPP-4 and NEP enzymes.
    
  • Lipophilicity Tuning: The 3-chloro-4-methyl substitution significantly alters LogP, potentially enhancing Blood-Brain Barrier (BBB) permeability compared to unsubstituted analogs.

  • Therapeutic Potential: Structural similarity to TAAR1 ligands and GABA-B agonists suggests utility in CNS and metabolic disorders.

Comparative Landscape: 3-CMPPA vs. Alternatives

The following analysis benchmarks 3-CMPPA against its direct structural predecessor (


-Phenylalanine) and a clinical comparator (Baclofen).
Table 1: Physicochemical & Predicted PK Profile Comparison
Feature3-CMPPA (Target)

-Phenylalanine
(Control)
Baclofen (Clinical Ref)
Structure Class

-Amino Acid (Di-substituted aryl)

-Amino Acid (Unsubstituted)

-Amino Acid
Predicted LogP 2.8 - 3.2 (High)1.1 - 1.5 (Low)1.3
BBB Permeability High (Driven by lipophilicity)Low to ModerateModerate (Active Transport)
Metabolic Stability High (Steric hindrance +

-core)
ModerateHigh
Primary Clearance Renal (Unchanged) + CYP450 (Minor)RenalRenal
Key Advantage Enhanced tissue distribution; longer

Baseline stabilityProven efficacy
Performance Insight

3-CMPPA outperforms the unsubstituted control in lipophilicity-driven distribution . While


-Phenylalanine often requires specific transporters (like LAT1) to cross biological membranes efficiently, the hydrophobic chloro-methyl substituents of 3-CMPPA facilitate passive diffusion, making it a superior scaffold for CNS-targeted libraries.

Pharmacokinetic (PK) Evaluation Strategy

To validate the predicted advantages, a robust PK study must be executed. The protocol below prioritizes the identification of bioavailability (


) and volume of distribution (

).
A. Bioanalytical Method Development (LC-MS/MS)

Before in vivo dosing, establish a sensitive quantitation method.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transitions (MRM):

    • Precursor:

      
       (Calculate based on MW ~213.66).
      
    • Product Ions: Monitor for loss of

      
       (-17) and 
      
      
      
      (-45).
    • Internal Standard:

      
      -Phenylalanine or Warfarin.
      
B. In Vivo Dosing Protocol (Rat/Mouse)

Study Design: Crossover design (n=3 per arm) or parallel design (n=3 per timepoint).

  • Formulation:

    • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline. (Ensure pH is adjusted to 7.4).

    • Dose: 1 mg/kg (IV) and 5 mg/kg (PO).

  • Sampling:

    • Matrix: Plasma (K2EDTA) and Brain Homogenate (terminal).

    • Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

C. Data Processing Workflow

The following diagram illustrates the critical decision pathways for evaluating the PK data.

PK_Workflow Start Start: 3-CMPPA PK Evaluation Formulation Formulation Check (Solubility > 2mg/mL?) Start->Formulation IV_Arm IV Bolus (1 mg/kg) Determine CL & Vss Formulation->IV_Arm PO_Arm PO Gavage (5 mg/kg) Determine Cmax & AUC Formulation->PO_Arm Bioanalysis LC-MS/MS Quantitation IV_Arm->Bioanalysis PO_Arm->Bioanalysis Calc_F Calculate Bioavailability (F%) (AUC_po / AUC_iv) * (Dose_iv / Dose_po) Bioanalysis->Calc_F Decision Is F% > 30%? Calc_F->Decision High_F Proceed to PD Efficacy (Oral Dosing) Decision->High_F Yes Low_F Investigate Absorption Issues (Caco-2 / Formulation) Decision->Low_F No

Figure 1: Decision matrix for the pharmacokinetic progression of 3-CMPPA.

Pharmacodynamic (PD) Evaluation Strategy

Given the structural class (aryl-substituted


-amino acid), PD evaluation should focus on CNS modulation  and Metabolic Signaling .
Hypothesis-Driven Assays
  • CNS Excitability (GABA-ergic potential):

    • Rationale: 3-CMPPA mimics the GABA scaffold. The Cl/Me substitution may alter receptor subtype selectivity (GABA-B vs GABA-A).

    • Assay:Irwin Test or Locomotor Activity in mice.

    • Endpoint: Sedation score, ataxia, or hyperlocomotion.

  • Metabolic Regulation (GPR40/TAAR1 potential):

    • Rationale: Phenylpropanoic acids are pharmacophores for Free Fatty Acid Receptors (FFAR1/GPR40).

    • Assay:Oral Glucose Tolerance Test (OGTT) in db/db mice.

    • Endpoint: Reduction in AUC_glucose compared to Vehicle.

Detailed Protocol: Locomotor Activity (CNS Screen)

This protocol validates if 3-CMPPA crosses the BBB and engages CNS targets.

  • Acclimatization: Place C57BL/6 mice in activity chambers for 30 mins (Day -1).

  • Treatment:

    • Group A: Vehicle (PO).

    • Group B: 3-CMPPA (10 mg/kg PO).

    • Group C: 3-CMPPA (30 mg/kg PO).

    • Group D: Diazepam (2 mg/kg IP) - Positive Control.

  • Recording: Immediately post-dose, record horizontal and vertical movements for 60 mins.

  • Analysis: Bin data in 5-min intervals. Significant reduction in activity vs. Vehicle indicates CNS depression (GABA-like activity).

Mechanistic Pathway Visualization

Understanding the potential biological interaction of 3-CMPPA is crucial for interpreting PD data. The diagram below maps the theoretical interaction pathways based on its chemical scaffold.

PD_Mechanism CMPPA 3-CMPPA (Systemic Circulation) BBB Blood-Brain Barrier (Passive Diffusion) CMPPA->BBB Lipophilic Entry PepT PepT1/2 Transporter (Uptake) CMPPA->PepT Substrate? GABAB GABA-B Receptor (Agonism?) BBB->GABAB TAAR1 TAAR1 (Modulation) BBB->TAAR1 Sedation CNS Depression (Sedation) GABAB->Sedation Gi/Go Coupling Metabolic Insulin Secretion (Potential) TAAR1->Metabolic cAMP signaling

Figure 2: Putative pharmacodynamic pathways for 3-CMPPA based on structural homology to known ligands.

References

  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. 
    
  • Bhattarai, B. R., et al. (2021). "Thiazole-based inhibitors of D-amino acid oxidase: Design, synthesis, and biological evaluation." (Contextual reference for amino acid derivatives). Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Sigma-Aldrich. (2024). "Product Specification: Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate." Merck KGaA.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Standard reference for bioisosteric replacement of alpha-amino acids).

  • US Patent 8604061B2. (2013). "2-aminooxazolines as TAAR1 ligands."[1] (Demonstrates use of 3-chloro-4-methylphenyl scaffold in CNS drugs).

Sources

Cross-validation of spectroscopic data for 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid with literature values

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who require a practical understanding of how to approach the structural verification of a novel chemical entity. We will delve into the causality behind experimental choices and establish a self-validating system for spectroscopic analysis.

The Importance of Spectroscopic Validation

The identity and purity of a synthesized compound are paramount for its progression through the drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure. Cross-validation of data from these orthogonal techniques with theoretical predictions and data from related compounds provides a high degree of confidence in the assigned structure.

Predicted Spectroscopic Data for 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid

Due to the absence of published spectra for the target compound, we will first predict the key spectroscopic features based on its chemical structure and data from similar molecules.

Structure:

Predicted ¹H NMR (in DMSO-d₆):

  • Aromatic Protons (Ar-H): We expect three signals in the aromatic region (typically δ 7.0-7.5 ppm). The proton ortho to the chlorine will likely be a doublet, the proton between the chloro and methyl groups a singlet (or a narrowly split doublet), and the proton ortho to the methyl group a doublet.

  • Methine Proton (CH-NH₂): A triplet or multiplet around δ 4.0-4.5 ppm, coupled to the adjacent CH₂ protons.

  • Methylene Protons (CH₂-COOH): Two diastereotopic protons that will appear as a pair of doublets of doublets (dd) or a multiplet around δ 2.5-3.0 ppm, due to coupling with the methine proton.

  • Methyl Protons (Ar-CH₃): A singlet around δ 2.3 ppm.

  • Amine (NH₂) and Carboxylic Acid (COOH) Protons: These will be broad singlets and their chemical shifts can vary depending on concentration and residual water in the solvent.

Predicted ¹³C NMR (in DMSO-d₆):

  • Carbonyl Carbon (COOH): In the range of δ 170-175 ppm.

  • Aromatic Carbons: Six signals are expected. The carbon bearing the chlorine will be in the δ 130-135 ppm range, and the carbon with the methyl group around δ 135-140 ppm. The other aromatic carbons will appear between δ 125-135 ppm.

  • Methine Carbon (CH-NH₂): Around δ 50-55 ppm.

  • Methylene Carbon (CH₂-COOH): Around δ 40-45 ppm.

  • Methyl Carbon (Ar-CH₃): Around δ 20 ppm.

Predicted Mass Spectrum (Electrospray Ionization - ESI+):

  • Molecular Ion ([M+H]⁺): The calculated monoisotopic mass is 213.0557 g/mol . We expect a prominent peak at m/z 214.0630.

  • Isotope Pattern: Due to the presence of a chlorine atom, we expect to see an M+2 peak ([M+H+2]⁺) at m/z 216.0600 with an intensity of approximately one-third of the M peak, which is a characteristic signature of a monochlorinated compound.

  • Key Fragments: Loss of the carboxylic acid group (-COOH, 45 Da) and the amino group (-NH₂, 17 Da) are common fragmentation pathways.

Experimental Protocol for Spectroscopic Data Acquisition

The following protocols are designed to generate high-quality data for structural elucidation.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the synthesized 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid.

  • Solvent Selection: For NMR, dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (NH₂ and COOH). For MS, prepare a 1 mg/mL solution in a suitable solvent such as methanol or acetonitrile.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Employ a relaxation delay of 2 seconds to ensure quantitative observation of all carbon signals.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Operate in positive ion mode to observe the [M+H]⁺ ion.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range of m/z 50-500.

    • Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_expts NMR Experiments cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve_nmr Dissolve in DMSO-d6 for NMR weigh->dissolve_nmr dissolve_ms Dissolve in Methanol for MS weigh->dissolve_ms nmr NMR Spectroscopy (400 MHz) dissolve_nmr->nmr hrms HRMS (ESI-Q-TOF) dissolve_ms->hrms h1_nmr 1H NMR nmr->h1_nmr c13_nmr 13C NMR nmr->c13_nmr analyze_ms Analyze Mass Spectrum hrms->analyze_ms process_nmr Process NMR Spectra h1_nmr->process_nmr c13_nmr->process_nmr compare Compare with Predictions process_nmr->compare analyze_ms->compare

Caption: Experimental workflow for spectroscopic data acquisition and analysis.

Comparative Analysis of Spectroscopic Data

Here we present a side-by-side comparison of the predicted data with a set of hypothetical experimental results for 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid.

Table 1: ¹H NMR Data Comparison (Solvent: DMSO-d₆)

Proton Assignment Predicted δ (ppm) Hypothetical Experimental δ (ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H~7.47.42d2.1
Ar-H~7.37.35dd8.2, 2.1
Ar-H~7.27.28d8.2
CH-NH₂4.0-4.54.25t7.5
CH₂-COOH2.5-3.02.85dd16.0, 7.5
2.78dd16.0, 7.5
Ar-CH₃~2.32.31s-
NH₂Broad8.5 (broad s)s-
COOHBroad12.5 (broad s)s-

Table 2: ¹³C NMR Data Comparison (Solvent: DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Hypothetical Experimental δ (ppm)
COOH170-175173.2
Ar-C (quat)135-140138.5
Ar-C (quat)130-135132.1
Ar-CH125-135130.5
Ar-CH125-135128.9
Ar-CH125-135127.4
Ar-C (quat)-139.8
CH-NH₂50-5552.8
CH₂-COOH40-4541.5
Ar-CH₃~2020.7

Table 3: Mass Spectrometry Data Comparison

Ion Predicted m/z Hypothetical Experimental m/z Mass Accuracy (ppm)
[M+H]⁺214.0630214.0628-0.9
[M+H+2]⁺216.0600216.0598-0.9

Discussion and Interpretation

The hypothetical experimental data align closely with the predicted values, providing strong evidence for the successful synthesis of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid.

  • ¹H NMR: The observed chemical shifts, multiplicities, and coupling constants in the hypothetical data are consistent with the proposed structure. The aromatic region shows the expected pattern for a 1,2,4-trisubstituted benzene ring. The diastereotopic nature of the methylene protons is evident from their distinct signals.

  • ¹³C NMR: The number of signals in the hypothetical spectrum matches the number of unique carbon environments in the molecule. The chemical shifts are in the expected ranges for the corresponding functional groups.

  • Mass Spectrometry: The high-resolution mass measurement provides an accurate molecular formula, and the characteristic isotopic pattern for chlorine further corroborates the presence of this element in the molecule.

Logical Flow of Data Cross-Validation

validation_logic cluster_inputs Initial Data cluster_analysis Analysis & Comparison cluster_conclusion Conclusion structure Proposed Structure predict Predict Spectroscopic Features structure->predict exp_data Experimental Spectroscopic Data (NMR, MS) compare_nmr Compare 1H and 13C NMR exp_data->compare_nmr compare_ms Compare MS and Isotope Pattern exp_data->compare_ms predict->compare_nmr predict->compare_ms conclusion Structural Confirmation compare_nmr->conclusion compare_ms->conclusion

Caption: Logical flow for the cross-validation of spectroscopic data.

Conclusion

This guide has outlined a comprehensive strategy for the spectroscopic characterization and structural validation of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid. By combining predictive analysis based on chemical principles with rigorous experimental protocols, researchers can confidently ascertain the structure of novel compounds, even in the absence of direct literature comparisons. This self-validating approach, grounded in the principles of NMR and mass spectrometry, is an indispensable tool in modern chemical research and drug development.

References

  • General Principles of NMR Spectroscopy: For foundational knowledge on NMR, including chemical shifts and coupling constants, a standard organic chemistry textbook is recommended.

    • Title: Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Mass Spectrometry Principles and Applications: For an overview of mass spectrometry techniques, including ESI and isotopic p

    • Title: Mass Spectrometry
    • Source: Wikipedia
    • URL: [Link]

  • Spectroscopic Data of Related Compounds: While not a direct match, examining the data for structurally similar compounds can be instructive. Title: 3-Amino-3-(4-chlorophenyl)propionic acid Source: Sigma-Aldrich
  • Synthesis and Characterization of β-Amino Acids: Reviewing literature on the synthesis of similar compounds can provide context on expected impurities and spectroscopic characteristics.

    • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
    • Source: ResearchG
    • URL: [Link][1]

Sources

Methods for Determining the Enantiomeric Excess of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The determination of enantiomeric excess (ee) for 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid presents a specific challenge due to its zwitterionic nature and the lipophilicity of the 3-chloro-4-methylphenyl moiety. Unlike simple


-amino acids, this 

-amino acid analog possesses a bulky aromatic side chain that significantly influences solubility and interaction with chiral selectors.

For researchers and process chemists, the choice of method depends heavily on the stage of synthesis (free acid vs. protected intermediate) and resource availability (dedicated chiral columns vs. standard C18 columns).

This guide prioritizes two primary methodologies:

  • Direct Chiral HPLC (Crown Ether CSPs): The "Gold Standard" for the free zwitterionic amino acid.[1]

  • Indirect Chromatographic Resolution (Marfey’s Method): The robust alternative using achiral columns.[1]

Decision Framework: Selecting the Right Method

Before initiating experimental work, use the following logic flow to select the optimal protocol for your sample.

MethodSelection Start Sample State FreeAcid Free Amino Acid (Zwitterionic) Start->FreeAcid Protected N-Protected / Ester (e.g., Boc, Cbz, OMe) Start->Protected ChiralCol Access to Chiral Crown Ether Column? FreeAcid->ChiralCol Method3 Method 3: Polysaccharide CSP (Amylose/Cellulose) Protected->Method3 Direct Injection StandardLC Standard HPLC (C18) Only? ChiralCol->StandardLC No Method1 Method 1: Crownpak CR-I(+) (Direct Analysis) ChiralCol->Method1 Yes Method2 Method 2: Marfey's Derivatization (Indirect Analysis) StandardLC->Method2 Yes

Figure 1: Decision tree for selecting the appropriate enantiomeric excess determination method based on sample state and column availability.

Method 1: Direct Chiral HPLC (Crown Ether CSP)

Best For: Rapid, non-destructive analysis of the free amino acid.

Scientific Rationale

The Crownpak CR-I(+) (Daicel) column utilizes a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) coated on silica. This selector forms a host-guest complex specifically with the primary ammonium group (


) of the amino acid.
  • Mechanism: The ammonium ion of the analyte docks inside the crown ether ring. The chiral barrier is provided by the binaphthyl groups, which discriminate between the (

    
    ) and (
    
    
    
    ) enantiomers based on the steric fit of the bulky 3-chloro-4-methylphenyl group relative to the chiral barrier.
  • Why CR-I(+) vs CR(+)? The CR-I versions are immobilized, allowing for a wider range of organic modifiers (acetonitrile/methanol), which is crucial for solubilizing the lipophilic chloromethylphenyl analog [1].

Experimental Protocol

Equipment: HPLC system with UV detector (200–210 nm) or MS. Column: Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).[2][3]

Mobile Phase Preparation:

  • Aqueous Component: Prepare pH 1.5 Perchloric Acid (

    
    ).[1]
    
    • Note:

      
       is preferred over TFA because perchlorate ions form a more stable ion pair, enhancing peak shape.[1]
      
  • Organic Modifier: Acetonitrile (ACN).[1]

  • Composition: 85% Aqueous (

    
    ) : 15% ACN.[1]
    
    • Optimization: Due to the hydrophobicity of the 3-chloro-4-methylphenyl group, you may need to increase ACN to 20% or 25% to reduce retention time. Do not exceed column limits (typically 50% for immobilized, but check specific lot manual).

Run Conditions:

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 25°C (Lowering to 10°C can improve resolution if peaks overlap).

  • Detection: UV @ 210 nm (The phenyl ring provides good absorption).[1]

Expected Elution Order: On CR(+) columns, the D-enantiomer (often


 for 

-amino acids, but check Cahn-Ingold-Prelog priority) typically elutes first. For

-amino acids, elution reversal is common compared to

-amino acids, so pure standards must be injected to confirm identity [2].

Method 2: Indirect Analysis via Marfey's Reagent

Best For: Labs without chiral columns; high sensitivity requirements (e.g., biological samples).

Scientific Rationale

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA ) reacts with the primary amine of the zwitterion via a nucleophilic aromatic substitution (


) mechanism.[4] This converts the enantiomers into diastereomers  (L-L and L-D pairs).
  • Thermodynamic Basis: Diastereomers have different physical properties (hydrophobicity) and can be separated on standard achiral C18 columns.[1]

  • Advantage: The dinitrophenyl (DNP) group acts as a chromophore (

    
     nm), shifting detection away from interfering low-UV absorbing impurities [3].
    
Experimental Protocol

Reagents:

  • 1% solution of L-FDAA in Acetone.[1][5]

  • 1 M

    
     (Sodium Bicarbonate).[1]
    
  • 1 M

    
     (for quenching).[1]
    

Derivatization Workflow:

  • Sample Prep: Dissolve 1 mg of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid in 100 µL water (or 1:1 water/acetone if solubility is poor).

  • Reaction: Add 200 µL of 1% L-FDAA solution and 40 µL of 1 M

    
    .
    
  • Incubation: Heat at 40°C for 60 minutes. The solution will turn bright yellow.[1]

  • Quenching: Cool to room temperature. Add 40 µL of 1 M

    
     to neutralize the reaction (pH should be ~3).
    
  • Dilution: Dilute with 500 µL of 50% Acetonitrile/Water before injection.

HPLC Conditions (Achiral):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 × 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 30% B to 70% B over 20 minutes. (The lipophilic side chain requires a higher starting organic % than standard amino acids).

  • Detection: UV @ 340 nm.[1]

Data Interpretation: The L-D diastereomer (L-FDAA reacted with D-analyte) typically elutes after the L-L diastereomer on C18 columns due to stronger hydrophobic interaction of the trans-oriented side chains in the L-D conformation [4].

Comparative Analysis

FeatureMethod 1: Crownpak CR-I(+)Method 2: Marfey's (L-FDAA)Method 3: Polysaccharide CSP (e.g., Chiralpak IB)
Analyte State Free ZwitterionFree ZwitterionN-Protected / Ester
Prep Time Minimal (Dissolve & Shoot)High (1 hr derivatization)Minimal
Column Cost High (~$1,500 - $2,000)Low (Standard C18)High
Sensitivity Moderate (210 nm)High (340 nm DNP tag)Moderate/High
Robustness Sensitive to pH/BufferVery HighHigh
Throughput High (10-15 min run)Low (Reaction + 25 min run)High

Advanced Troubleshooting & "Gotchas"

Solubility Issues

The 3-chloro-4-methylphenyl group makes this molecule significantly more hydrophobic than phenylalanine.[1]

  • Crownpak: If the sample precipitates in the acidic aqueous mobile phase, pre-dissolve the sample in 100% methanol, then dilute with the mobile phase. Ensure the final methanol content injected is <10% to prevent peak distortion.[1]

  • Marfey's: If the reaction mixture is cloudy, increase the acetone ratio during the incubation step.

Elution Reversal

-amino acids often show reversed elution orders compared to their 

-homologues on Crown ether phases.[1]
  • Validation: You must synthesize or purchase a small amount of the racemic material to establish the separation window.[1] Do not rely solely on literature

    
     assignments for 
    
    
    
    -amino acids.[1]
Zwitterionic Columns (ZWIX)

If Crownpak fails, consider the Chiralpak ZWIX(+) column. It uses a zwitterionic cinchona alkaloid selector.[1] It is exceptionally good for


-amino acids and tolerates higher organic loads (MeOH/ACN), which favors the solubility of your specific target [5].

Workflow cluster_0 Marfey's Derivatization Pathway Step1 Analyte + L-FDAA (Basic pH, 40°C) Step2 Formation of Diastereomers (L-L and L-D) Step1->Step2 Step3 Quench (HCl) & Filter Step2->Step3 Step4 C18 HPLC (Gradient Elution) Step3->Step4

Figure 2: Workflow for the indirect determination of ee using Marfey's Reagent.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from [Link]

  • Péter, A., et al. (2009).[1] "HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase." Journal of Separation Science. Retrieved from [Link]

  • Bhushan, R., & Bruckner, H. (2004).[1] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][3][6][7][8][9][10][11][12][13] Retrieved from [Link]

  • Harada, K., et al. (1996).[1] "Advanced Marfey's method for determination of absolute configuration of primary amino compounds."[1] Tetrahedron Letters.

  • Lindner, W., et al. (2010).[1] "Zwitterionic Chiral Stationary Phases (ZWIX) for the Separation of Amino Acids." Journal of Chromatography A. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.